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Core Science & Biosynthesis

Foundational

Isopropylphenyl phosphate chemical structure and molecular weight

Chemical Architecture, Synthesis Dynamics, and Toxicological Profiling Executive Summary This technical guide provides a high-resolution analysis of Isopropylphenyl Phosphate (IPP), specifically focusing on the industria...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis Dynamics, and Toxicological Profiling

Executive Summary

This technical guide provides a high-resolution analysis of Isopropylphenyl Phosphate (IPP), specifically focusing on the industrial mixture known as Isopropylated Triphenyl Phosphate (IPPP) . While often referred to as a single entity, IPP is a complex reaction mixture comprising various degrees of alkylation. This guide deconstructs its molecular weight distribution, synthesis pathways, and critical neurotoxicological implications (OPIDN), serving as a reference for researchers in polymer stabilization and toxicology screening.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Commercially available "Isopropylphenyl phosphate" (CAS 68937-41-7) is not a discrete molecule but a homologous series of phosphate esters. The "pure" tris-substituted species is Tris(4-isopropylphenyl) phosphate , but industrial formulations are mixtures designed to balance viscosity and flame retardancy.

Structural Homology and Molecular Weight

The alkylation of the phenyl rings shifts the molecular weight (MW) significantly. Researchers must account for this polydispersity when calculating stoichiometry or analyzing mass spectra.

Table 1: Molecular Weight Distribution of IPP Homologues

Chemical SpeciesAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS No.[1][2][3][4] (Specific)
Triphenyl Phosphate (Base)TPP

326.29 115-86-6
(2/4-Isopropylphenyl) Diphenyl Phosphate Mono-IPP

368.37 28108-99-8
Bis(isopropylphenyl) Phenyl Phosphate Di-IPP

410.45 69500-29-4
Tris(4-isopropylphenyl) Phosphate Tri-IPP

452.53 26967-76-0

Note: The commercial mixture (CAS 68937-41-7) typically has an average MW between 370 and 420 Da, depending on the degree of isopropylation.

Chemical Structure Logic

The core structure consists of a central phosphorus atom double-bonded to oxygen (


) and single-bonded to three phenoxy groups. The isopropyl group (

) is attached to the phenyl ring at the ortho, meta, or para position.
  • Steric Implication: The position of the isopropyl group is the primary determinant of toxicity. Ortho-substitution creates steric hindrance around the phosphate ester bond, inhibiting enzymatic hydrolysis (detoxification).

Part 2: Synthesis & Manufacturing Dynamics[1]

The synthesis of IPP follows a two-stage industrial protocol. Understanding this pathway is crucial for identifying impurities (such as unreacted phenol or neurotoxic ortho-isomers).

Reaction Mechanism
  • Friedel-Crafts Alkylation: Phenol is alkylated with propylene using an acid catalyst (e.g., aluminum chloride or zeolites) to form isopropylphenols.

  • Phosphorylation: The resulting mixture of phenols is reacted with Phosphorus Oxychloride (

    
    ).
    
Synthesis Workflow Visualization

IPP_Synthesis Phenol Phenol (C6H5OH) Alkylation Friedel-Crafts Alkylation (Cat: AlCl3/Zeolite) Phenol->Alkylation Propylene Propylene (C3H6) Propylene->Alkylation Intermediates Isopropylphenol Isomers (Ortho / Meta / Para) Alkylation->Intermediates Isomer Distribution Phosphorylation Phosphorylation (-3 HCl) Intermediates->Phosphorylation POCl3 Phosphorus Oxychloride (POCl3) POCl3->Phosphorylation Product Isopropylphenyl Phosphate (Mixture: Mono, Di, Tri) Phosphorylation->Product Scrubber HCl Recovery (Byproduct) Phosphorylation->Scrubber

Figure 1: Industrial synthesis pathway of Isopropylphenyl Phosphate, highlighting the origin of isomer complexity.

Part 3: Analytical Characterization Protocol

For drug development and environmental monitoring, distinguishing between the isomers is critical due to their varying toxicity profiles. The following GC-MS protocol is a self-validating system using deuterated internal standards.

Protocol: GC-MS Quantification of IPP Isomers[1][6]

Objective: Quantify specific IPP homologues and screen for TPP impurities.

Reagents:

  • Solvent: Ethyl Acetate (Suprasolv grade).

  • Internal Standard (ISTD):

    
    -Triphenyl Phosphate (TPP-
    
    
    
    ) or Tributyl phosphate-
    
    
    .
  • Calibration Standards: Commercial IPP mixture (known % P) and pure TPP.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 100 mg of sample matrix (e.g., polymer, dust, tissue).

    • Spike with 50 µL of ISTD solution (10 µg/mL).

    • Extract with 5 mL Ethyl Acetate via ultrasonication (20 min,

      
      C to prevent degradation).
      
    • Centrifuge (3000 rpm, 5 min) and transfer supernatant to a GC vial.

  • GC-MS Configuration (Agilent 7890/5977 or equivalent):

    • Column: DB-5MS or HP-5MS (30m

      
       0.25mm 
      
      
      
      0.25µm).
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 280°C.

    • Temperature Program:

      • Hold 80°C for 1 min.

      • Ramp 20°C/min to 200°C.

      • Ramp 5°C/min to 300°C.

      • Hold 5 min.

  • Mass Spectrometry Parameters (EI Mode):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • SIM Mode (Selected Ion Monitoring):

      • TPP:[5][6][7][8][9] Target m/z 326, Qual m/z 325, 215.

      • Mono-IPP: Target m/z 368.

      • Tri-IPP: Target m/z 452.

      • ISTD (TPP-

        
        ): Target m/z 341.
        
  • Data Validation (Self-Check):

    • Retention Time Locking: The elution order must be TPP

      
       Mono-IPP 
      
      
      
      Di-IPP
      
      
      Tri-IPP.
    • Isomer Resolution: Ensure baseline separation between ortho-substituted and para-substituted isomers (Ortho isomers typically elute earlier due to lower boiling points caused by steric shielding).

Part 4: Toxicology & Safety Profile (The "Ortho-Effect")[1]

For scientists in drug development, the critical safety concern with organophosphates is Organophosphate-Induced Delayed Neurotoxicity (OPIDN) . Unlike acute cholinergic toxicity (AChE inhibition), OPIDN causes axonal degeneration weeks after exposure.

Mechanism of Action

The toxicity of IPP is strictly structure-dependent. The "Ortho-Effect" dictates that isomers with an isopropyl group in the ortho position (2-isopropylphenyl) are significantly more neurotoxic than meta or para isomers.

  • Detoxification Failure: Para-isomers are easily hydrolyzed by mammalian A-esterases (paraoxonases) in the liver.

  • Neurotoxic Activation: Ortho-isomers sterically hinder A-esterases. This allows the molecule to survive first-pass metabolism and bind to Neuropathy Target Esterase (NTE) in neural tissue, leading to axonopathy.

Neurotoxicity Pathway Visualization

OPIDN_Mechanism cluster_metabolism Hepatic Metabolism (Liver) cluster_neuron Neural Tissue Interaction Exposure IPP Exposure (Mixture) Para Para/Meta-Isomers (Low Steric Hindrance) Exposure->Para Ortho Ortho-Isomers (High Steric Hindrance) Exposure->Ortho AEsterase A-Esterase (Hydrolysis) Para->AEsterase Rapid Binding Ortho->AEsterase Blocked by Steric Hindrance NTE Neuropathy Target Esterase (NTE) Ortho->NTE Systemic Circulation Detox Detoxified Metabolites (Excreted) AEsterase->Detox Aging Aging Reaction (Irreversible Inhibition) NTE->Aging Phosphorylation Axon Axonal Degeneration (OPIDN) Aging->Axon 1-3 Weeks Delay

Figure 2: The "Ortho-Effect" in IPP neurotoxicity. Steric hindrance prevents detoxification, allowing NTE inhibition.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Tris(isopropylphenyl) phosphate (CID 75628).[10] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Tris(isopropylphenyl) phosphate. Retrieved from [Link]

  • Wellington Laboratories. (2022).[8] Reference Standards for Isopropylated Triphenyl Phosphate Isomers. Retrieved from [Link]

  • ResearchGate (MAK Collection). (2021). Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in workplace air using GC-MS. Retrieved from [Link]

Sources

Exploratory

Technical Assessment: Isopropylphenyl Phosphate (IPPP) Solubility & Extraction Dynamics

This guide is structured as a technical whitepaper designed for pharmaceutical scientists and toxicologists. It focuses on Isopropylphenyl Phosphate (IPPP) not as a therapeutic agent, but as a critical Extractable and Le...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for pharmaceutical scientists and toxicologists. It focuses on Isopropylphenyl Phosphate (IPPP) not as a therapeutic agent, but as a critical Extractable and Leachable (E&L) compound often encountered in drug formulation and medical device safety assessments.

Context: Extractables & Leachables (E&L) | Toxicology | Analytical Method Development

Executive Summary

Isopropylphenyl phosphate (IPPP, CAS 68937-41-7) is a complex isomeric mixture of organophosphate esters, widely utilized as a flame retardant and plasticizer in polyvinyl chloride (PVC) and polyurethane foams.[1] In the context of drug development, IPPP is a critical process impurity or leachable that can migrate from polymeric manufacturing components (single-use systems, tubing, filters) into aqueous drug products.

Understanding the solubility differential of IPPP between aqueous and organic phases is paramount for three reasons:

  • Safety Assessment: Its high lipophilicity (LogP > 5) facilitates bioaccumulation in lipid-rich tissues, posing neurotoxic risks (organophosphate-induced delayed neuropathy).

  • Formulation Stability: IPPP is hydrophobic; it will not dissolve in aqueous buffers but may form emulsions or adsorb onto active pharmaceutical ingredients (APIs).

  • Analytical Detection: Accurate quantitation requires exploiting its solubility profile to extract it from complex biological or formulation matrices.

Molecular Architecture & Physicochemical Basis

IPPP is not a single molecule but a UVCB substance (Unknown or Variable composition, Complex reaction products). It consists of triphenyl phosphate derivatives with varying degrees of isopropyl substitution on the phenyl rings.[2][3][4]

Structural Impact on Solvation

The presence of isopropyl groups (


) adds significant steric bulk and hydrophobicity to the phosphate core.
  • Ortho-substitution: Increases steric hindrance around the phosphate ester bond, slightly improving hydrolytic stability but reducing packing density (lowering melting point).

  • Degree of Alkylation: As the number of isopropyl groups increases (mono- to tri-substituted), water solubility decreases exponentially while solubility in non-polar solvents increases.

Comparative Solubility Profile

The following data aggregates experimental values for the two dominant species in the mixture: Isopropylphenyl diphenyl phosphate (Mono-substituted) and Tris(isopropylphenyl) phosphate (Tri-substituted).

ParameterIsopropylphenyl diphenyl phosphateTris(isopropylphenyl) phosphateRelevance to Extraction
Water Solubility (25°C) 2.2 mg/L (ppm)0.12 mg/L (ppm)Negligible.[4] Requires organic solvent for extraction.
Log

(Partition Coeff)
5.316.10High affinity for lipids and non-polar solvents (Hexane, MTBE).
Vapor Pressure (25°C)

Pa

Pa
Non-volatile.[2] GC-MS requires high temp or derivatization; LC-MS preferred.
Solubility in Methanol MiscibleMiscibleExcellent solvent for stock preparation.
Solubility in Toluene MiscibleMiscibleIdeal for extracting from solid polymers.

Key Insight: The


 between the mono- and tri-substituted forms (approx. 0.8 log units) means that during liquid-liquid extraction (LLE), the tri-substituted species will partition into the organic phase faster and more completely than the mono-substituted species.

Thermodynamic Drivers of Dissolution

The insolubility of IPPP in water is driven by the Hydrophobic Effect .

  • Entropic Penalty: Dissolving IPPP in water requires the water molecules to form an ordered "cage" (clathrate-like structure) around the bulky isopropyl groups. This significantly reduces the entropy (

    
    ) of the system.
    
  • Enthalpic Interaction: The van der Waals forces between IPPP molecules and organic solvents (like hexane or ethyl acetate) are energetically favorable compared to the weak dipole-induced dipole interactions with water.

Therefore, the free energy of transfer (


) from water to an organic solvent is highly negative, favoring the organic phase.

G cluster_0 Thermodynamic Driver: Entropy Maximization Water Aqueous Phase (High Dielectric Constant) IPPP_Micelle IPPP Aggregates (Micelle/Emulsion) Water->IPPP_Micelle Hydrophobic Exclusion Interface Liquid-Liquid Interface IPPP_Micelle->Interface Diffusion Organic Organic Phase (MTBE/Hexane) Interface->Organic Partitioning (LogP > 5) Solvated Solvated IPPP Monomers Organic->Solvated Van der Waals Stabilization

Figure 1: Thermodynamic partitioning mechanism of IPPP moving from an energetically unfavorable aqueous environment to a favorable organic solvent.

Validated Experimental Protocol: Trace Extraction

Objective: Isolate IPPP from a water-based drug formulation (e.g., saline or buffer) for quantification via LC-MS/MS. Challenge: IPPP binds to plastic labware. Solution: Use glassware exclusively (silanized if possible) to prevent adsorptive losses.

Method: Liquid-Liquid Extraction (LLE) with MTBE

Methyl tert-butyl ether (MTBE) is selected over hexane because its slight polarity allows for better solvation of the phosphate ester core while maintaining phase separation from water.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 5.0 mL of the aqueous drug sample into a glass centrifuge tube.

    • Internal Standard (Self-Validation): Spike with 50 µL of deuterated Triphenyl Phosphate (

      
      -TPP) at 100 ng/mL. Causality: Corrects for extraction efficiency and matrix effects.
      
  • Phase Addition:

    • Add 5.0 mL of MTBE.

    • Note: If the drug matrix is highly proteinaceous (plasma), perform a protein precipitation with Acetonitrile (1:3 v/v) first, then extract the supernatant.

  • Equilibration (Partitioning):

    • Vortex vigorously for 5 minutes.

    • Mechanistic Insight: Vigorous mixing increases the interfacial surface area, allowing the IPPP to overcome the kinetic barrier of crossing the phase boundary.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Reasoning: Low temperature prevents volatility losses and sharpens the phase boundary.

  • Recovery & Concentration:

    • Transfer the upper organic layer (MTBE) to a clean glass vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 30°C.
      
    • Reconstitute in 200 µL of Methanol:Water (80:20).

  • Analysis:

    • Inject into LC-MS/MS (C18 column).[5] The high organic content of the mobile phase (Gradient 50% -> 95% Acetonitrile) ensures IPPP elutes sharply.

Protocol Validation Criteria
  • Recovery: Must be between 85% - 115% relative to the Internal Standard.

  • Precision: Relative Standard Deviation (RSD) < 5% for triplicates.

Implications for Drug Development & Safety

Toxicology (Neurotoxicity)

IPPP is structurally related to Tri-ortho-cresyl phosphate (TOCP), a known neurotoxin. While IPPP is less potent, the "ortho" isomers within the mixture can inhibit Neuropathy Target Esterase (NTE).

  • Action: If IPPP is detected as a leachable > 1.5 µ g/day (generic threshold), a specific toxicological risk assessment is required.

Formulation Incompatibility

Due to its low water solubility (< 1 mg/L), IPPP leaching into a protein formulation can cause:

  • Protein Aggregation: IPPP may act as a nucleation site for hydrophobic protein unfolding.

  • Particulate Matter: Over time, leached IPPP can coalesce into sub-visible oil droplets, failing USP <788> particulate matter specifications.

Workflow Start Sample: Aqueous Drug Product (Suspected IPPP Contamination) Step1 Add Internal Standard (d15-TPP) Start->Step1 Step2 LLE with MTBE (1:1 Ratio) Step1->Step2 Decision Matrix Type? Step2->Decision PathA Saline/Buffer: Direct Centrifugation Decision->PathA Simple PathB Plasma/Protein: Acetonitrile Precip -> Centrifuge Decision->PathB Complex Step3 Evaporate Organic Layer (N2 Stream) PathA->Step3 PathB->Step3 Step4 Reconstitute (MeOH:H2O) Step3->Step4 End LC-MS/MS Quantitation Step4->End

Figure 2: Decision tree for the extraction of IPPP from different drug matrices.

References

  • Saeger, V. W., et al. (1979).[6] Environmental fate of selected phosphate esters. Environmental Science & Technology, 13(7), 840-844. Link

  • UK Environment Agency. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Science Report. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34148, Isopropylphenyl diphenyl phosphate. PubChem. Link

  • Hebisch, R., et al. (2021). Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in workplace air using GC-MS. The MAK Collection for Occupational Health and Safety. Link

  • ChemicalBook. (2024). Isopropylphenyl phosphate Properties and Solubility Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Isopropylphenyl Phosphates in Environmental and Consumer Product Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract Isopropylphenyl phosphates (IPPs) are a complex mixture of organophosphate esters utilized extensively as flame retardants and plasticizers in a variety of commercial products.[1][2] Growing concerns over their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropylphenyl phosphates (IPPs) are a complex mixture of organophosphate esters utilized extensively as flame retardants and plasticizers in a variety of commercial products.[1][2] Growing concerns over their potential for environmental persistence and adverse health effects necessitate robust and reliable analytical methods for their detection and quantification. This application note presents a detailed protocol for the analysis of IPPs in diverse matrices using gas chromatography coupled with mass spectrometry (GC-MS). The described methodology, encompassing sample extraction, cleanup, and instrumental analysis, is designed to provide high sensitivity, selectivity, and accuracy, making it suitable for researchers, regulatory bodies, and quality control laboratories.

Introduction

Isopropylphenyl phosphates are part of a broader class of organophosphate flame retardants (OPFRs) that have seen increased use following restrictions on certain brominated flame retardants.[1] These compounds are additive, meaning they are not chemically bound to the polymer matrix, which can lead to their leaching and volatilization into the environment over the product's lifespan.[1] Consequently, IPPs are now ubiquitously found in indoor air, dust, and various consumer goods.[3][4]

The term "isopropylphenyl phosphate" refers to a complex isomeric mixture of variable composition, which presents a significant analytical challenge.[5] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such complex mixtures due to its combination of chromatographic separation and mass-selective detection.[6] This application note provides a comprehensive guide to a validated GC-MS method for the quantitative analysis of IPPs.

Principles of the Method

The analytical workflow for the determination of IPPs involves several key stages, each critical for achieving accurate and reproducible results. The fundamental principle of this method is the physical extraction of the target analytes from the sample matrix, followed by purification to remove interfering co-extractives. The purified extract is then introduced into the GC-MS system, where the IPP isomers are separated based on their boiling points and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by comparing the response of the target analytes to that of an internal standard.

Materials and Reagents

Solvents and Reagents
  • Extraction Solvents: Dichloromethane (DCM), Toluene, Ethyl Acetate, n-Hexane (all pesticide residue grade or equivalent)

  • Solvent for Final Extract: Toluene or Ethyl Acetate

  • Internal Standard: Triphenyl phosphate-d15 (TPP-d15)

  • Calibration Standards: A certified reference material (CRM) of an isopropyl phenyl phosphate mix (e.g., IPPhP-Mix, CAS No. 68937-41-7) is recommended.[3] Individual isomers, if available, can also be used.

  • Drying Agent: Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) Cartridges: Silica-based or other suitable cartridges for cleanup.

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Solid-phase extraction manifold

  • Standard laboratory glassware

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

Sample Preparation and Extraction

The choice of extraction method is highly dependent on the sample matrix.

  • Homogenization: Ensure the sample is homogenous. For larger items, cryomilling or cutting into small pieces may be necessary.[7]

  • Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

  • Spiking with Internal Standard: Spike the sample with a known amount of TPP-d15 solution.

  • Solvent Addition: Add 10 mL of an appropriate extraction solvent or solvent mixture (e.g., 1:1 n-hexane:dichloromethane).

  • Extraction:

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 30 minutes.[3][4]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent.

  • Collection of Extract: Carefully transfer the supernatant to a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh solvent. Pool the extracts.

  • Concentration: Concentrate the pooled extract to approximately 1 mL using a gentle stream of nitrogen.[4][6]

For aqueous samples, solid-phase extraction (SPE) is a more efficient alternative to traditional liquid-liquid extraction.[6]

  • Sample Preparation: Adjust the pH of a known volume of the water sample to <2.

  • Spiking: Spike the sample with the internal standard (TPP-d15).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Pass the prepared water sample through the conditioned SPE cartridge.

  • Drying: Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the retained analytes with a suitable solvent, such as dichloromethane or ethyl acetate.[6]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Sample Cleanup (Optional but Recommended)

For complex matrices, a cleanup step may be necessary to remove interferences. Solid-phase extraction can be employed for this purpose.[3]

GC-MS Analysis

The concentrated and cleaned extract is now ready for GC-MS analysis.

The following table provides a starting point for the GC-MS parameters, which should be optimized for the specific instrument and column used.

GC Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[8]
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 10 min.
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV[8]
Source Temperature 230 °C[8]
Quadrupole Temp. 150 °C[8]
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

For quantitative analysis, SIM mode provides higher sensitivity and selectivity. The characteristic ions for different IPP isomers should be determined from their full scan mass spectra. As an example, for triphenyl phosphate (a related compound), characteristic ions are m/z 326 and 77.[8] The fragmentation of IPPs will involve losses of isopropyl and phenyl groups.

Method Validation

A robust method validation is crucial to ensure the reliability of the analytical data.[9][10] The following parameters should be assessed:

Parameter Acceptance Criteria
Specificity No significant interference at the retention times of the target analytes.[9]
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Precision (Repeatability) Relative Standard Deviation (RSD) < 15%.
Accuracy (Recovery) Mean recovery between 70% and 120%.[11][12]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Data Analysis and Quantification

The quantitative determination is based on an internal standard calibration.[3] A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (TPP-d15) against the concentration of the analyte. The concentration of IPPs in the samples is then calculated from this calibration curve.

Quality Control

To ensure the quality of the results, the following quality control measures should be implemented:

  • Method Blank: A method blank, which is a clean matrix that undergoes the entire sample preparation and analysis procedure, should be analyzed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): An LCS, which is a clean matrix spiked with a known concentration of the analytes, should be analyzed to monitor the performance of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples are prepared by spiking a real sample with a known concentration of the analytes. They are used to assess the effect of the sample matrix on the analytical method.

Visualization of the Workflow

The following diagram illustrates the overall analytical workflow for the GC-MS analysis of isopropylphenyl phosphates.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Weighing Weighing Sample->Weighing Spiking Internal Standard Spiking Weighing->Spiking Extraction Solvent Extraction & Sonication Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration Centrifugation->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analytical workflow for isopropylphenyl phosphate detection.

Conclusion

This application note details a comprehensive and robust GC-MS method for the detection and quantification of isopropylphenyl phosphates in various matrices. By following the outlined protocols for sample preparation, instrumental analysis, and quality control, laboratories can achieve reliable and accurate results. The flexibility of the method allows for adaptation to different sample types and analytical requirements, making it a valuable tool for monitoring these emerging contaminants in the environment and in consumer products.

References

  • GC-MS Sample Preparation - Organomation. (n.d.).
  • Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. (2019, July 15). Department of Toxic Substances Control.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc.
  • Rosenberger, W., Schuchardt, S., Hebisch, R., Brock, T. H., & Hartwig, A. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). MAK Collection for Occupational Health and Safety, 6(1), Doc019. Retrieved February 5, 2026, from [Link]

  • The Identification and Quantification of Organophosphate Flame Retardants in Raw Materials Utilized in Polyurethane Production. (n.d.).
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). (n.d.).
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021, January 1). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024, February 1). MDPI. Retrieved February 5, 2026, from [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). ATSDR. Retrieved February 5, 2026, from [Link]

  • Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte. (2025, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (2025, August 8). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. (n.d.). NIH. Retrieved February 5, 2026, from [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. (2025, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Flame Retardant Triaryl Phosphate Isopropylated. (n.d.). HUNAN CHEM. Retrieved February 5, 2026, from [Link]

  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of Isopropyl Palmitate (IPP) in Polyvinyl Chloride (PVC) Formulations

Introduction: The Role of Isopropyl Palmitate in Enhancing PVC Performance Polyvinyl Chloride (PVC), a versatile and widely used thermoplastic, is rarely used in its pure form due to its inherent rigidity and thermal ins...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isopropyl Palmitate in Enhancing PVC Performance

Polyvinyl Chloride (PVC), a versatile and widely used thermoplastic, is rarely used in its pure form due to its inherent rigidity and thermal instability during processing.[1] The performance characteristics of PVC are tailored to specific applications through the addition of a variety of additives, including plasticizers, stabilizers, fillers, and lubricants.[1][2] Isopropyl Palmitate (IPP), an ester of isopropyl alcohol and palmitic acid, is a fatty acid ester that serves as an effective lubricant in PVC formulations.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for incorporating IPP into PVC formulations, its effects on material properties, and the standard protocols for characterization.

Functionally, IPP acts as a lubricant, which is crucial for both the processing and end-use properties of PVC products.[4] Lubricants are essential for reducing friction between PVC particles and between the polymer melt and processing equipment, preventing degradation and improving surface finish.[5] IPP is particularly noted for its application as a lubricant in rigid PVC and as an additive in PVC film calendering. While it is primarily classified as a lubricant, its chemical structure—a fatty acid ester—suggests it may also contribute to the plasticization of the PVC matrix, enhancing flexibility. Fatty acid esters are known to have good compatibility with PVC and can improve thermal stability.[6]

The incorporation of IPP can lead to several benefits in the final PVC product, including improved melt flow, reduced processing temperatures, and enhanced surface gloss. The selection of the appropriate concentration of IPP is critical, as an excess can lead to issues such as "plate-out" on processing equipment.[5] This guide will provide a systematic approach to formulating with IPP and evaluating its impact on the final product.

Mechanism of Action: IPP as a Lubricant in the PVC Matrix

During the processing of PVC, the polymer undergoes a transition from a powder to a fused melt. This process, known as gelation, is critical for achieving the desired mechanical properties in the final product. Lubricants play a pivotal role in this transformation. They can be broadly classified as internal or external lubricants.

  • Internal Lubricants: These are highly compatible with the PVC matrix and act to reduce the intermolecular forces between PVC chains. This reduction in friction within the polymer melt lowers its viscosity and promotes a more uniform gelation process.

  • External Lubricants: These have limited compatibility with PVC and tend to migrate to the surface of the melt. They form a lubricating layer between the PVC melt and the hot metal surfaces of the processing equipment, such as extruders and mills, preventing sticking and degradation.

IPP, being a fatty acid ester, is expected to exhibit both internal and external lubricating effects. Its long hydrocarbon chain provides external lubrication, while the polar ester group can interact with the PVC chains, offering an internal lubricating effect. The balance between these two functions is dependent on the overall formulation and processing conditions.

Experimental Protocols

Part 1: Formulation and Compounding of PVC with IPP

The first step in evaluating the effect of IPP on PVC is the preparation of a series of formulations with varying concentrations of the additive. This allows for a systematic study of its impact on the material's properties.

Materials and Equipment:

  • PVC Resin (e.g., K-value 65-67)

  • Isopropyl Palmitate (IPP)

  • Primary Plasticizer (e.g., Dioctyl Phthalate - DOP, if preparing a flexible formulation)

  • Thermal Stabilizer (e.g., Calcium-Zinc or Tin-based stabilizer)

  • Other additives as required (e.g., fillers, pigments)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Laboratory press for sample molding

Table 1: Example Formulations for Rigid and Flexible PVC with Varying IPP Content (in parts per hundred of resin - phr)

ComponentRigid PVC ControlRigid PVC with IPPFlexible PVC ControlFlexible PVC with IPP
PVC Resin100100100100
Primary Plasticizer (DOP)005050
Thermal Stabilizer3333
Isopropyl Palmitate (IPP) 0 0.5 - 2.0 0 0.5 - 2.0

Note: The optimal concentration of IPP can vary depending on the specific grade of PVC resin, other additives in the formulation, and the processing conditions. A typical concentration range for lubricants like stearates is 0.1 to 1.0 phr.[5]

Compounding Protocol using a Two-Roll Mill:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and any other solid additives for 5-10 minutes to ensure a homogenous dry blend.[2]

  • Mill Setup: Preheat the two-roll mill to a surface temperature of 150-180°C.[7] The exact temperature will depend on the specific PVC grade and formulation. Set the nip gap between the rolls to a small value (e.g., 0.5 mm) initially.

  • Material Addition: Add the pre-mixed dry blend to the rotating rolls of the mill. If preparing a flexible formulation, the primary plasticizer and IPP can be added slowly to the dry blend as it is being mixed on the mill.

  • Mastication and Mixing: The material will begin to fuse and form a continuous sheet on the rolls. The shearing action of the rolls, which often rotate at slightly different speeds, ensures thorough mixing and dispersion of all additives.[7]

  • Homogenization: Periodically cut the sheet from one roll and feed it back into the nip to ensure homogeneity. This process is typically continued for 5-10 minutes until a uniform, smooth sheet is obtained.

  • Sheet Off: Once mixing is complete, carefully remove the compounded PVC sheet from the mill.

  • Sample Preparation: For subsequent testing, the compounded sheet can be molded into standardized test specimens (e.g., dumbbell shapes for tensile testing) using a laboratory press at an appropriate temperature and pressure.

Diagram 1: Workflow for PVC Compounding with IPP

Compounding_Workflow cluster_prep Material Preparation cluster_mixing Compounding Process cluster_output Output PVC PVC Resin DryBlend High-Speed Mixer (Dry Blending) PVC->DryBlend Stabilizer Thermal Stabilizer Stabilizer->DryBlend IPP Isopropyl Palmitate TwoRollMill Two-Roll Mill (Mastication & Mixing 150-180°C) IPP->TwoRollMill Plasticizer Primary Plasticizer (for flexible PVC) Plasticizer->TwoRollMill DryBlend->TwoRollMill CompoundedSheet Homogeneous Compounded PVC Sheet TwoRollMill->CompoundedSheet TestSpecimens Molded Test Specimens CompoundedSheet->TestSpecimens

Caption: A schematic of the PVC compounding workflow with Isopropyl Palmitate.

Part 2: Characterization of PVC-IPP Formulations

Once the PVC-IPP compounds are prepared, a series of standardized tests should be performed to evaluate the effect of IPP on the material's properties.

Protocol 2.1: Evaluation of Mechanical Properties

Tensile Strength and Elongation (ASTM D638 / ASTM D412):

  • Specimen Preparation: Use a die to cut dumbbell-shaped specimens from the molded sheets as specified in ASTM D638 for rigid plastics or ASTM D412 for flexible plastics.[8][9][10][11][12][13][14]

  • Testing Machine: Utilize a universal testing machine equipped with grips suitable for holding the specimens.

  • Procedure:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed will be defined by the specific ASTM standard being followed.

    • Record the maximum load and the elongation at break.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)

    • Elongation at Break (%) = (Final Length - Initial Length) / Initial Length * 100

Hardness (ASTM D2240):

  • Specimen Preparation: Use a flat, smooth section of the molded PVC sheet with a minimum thickness of 6 mm (stacking thinner sheets is permissible if good contact is maintained).

  • Testing Instrument: Employ a Durometer of the appropriate type (e.g., Shore D for rigid PVC, Shore A for flexible PVC).[15][16][17][18][19]

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the Durometer foot firmly and quickly onto the specimen, ensuring the indenter is perpendicular to the surface.

    • Read the hardness value from the dial within one second of firm contact.[17]

    • Take at least five readings at different locations on the specimen and calculate the average.

Protocol 2.2: Evaluation of Thermal Properties

Thermal Stability (ASTM D2115):

  • Specimen Preparation: Cut small, uniform pieces from the compounded PVC sheet.

  • Equipment: Use a forced-air oven with precise temperature control.

  • Procedure:

    • Place the PVC specimens on a tray in the oven, preheated to a specified temperature (e.g., 180°C or 200°C).

    • At regular intervals (e.g., every 15 minutes), remove a specimen from the oven.

    • Observe and record the time at which discoloration (yellowing, browning, or blackening) begins and its progression over time.[20][21][22][23]

  • Analysis: Compare the time to degradation for the formulations with and without IPP. A longer time to discoloration indicates improved thermal stability.

Protocol 2.3: Processing Behavior Analysis

Fusion Characteristics using a Brabender Plastograph (or equivalent torque rheometer):

  • Equipment Setup: Set the mixing chamber of the Brabender Plastograph to the desired processing temperature (e.g., 170°C) and the rotor speed (e.g., 60 rpm).[24]

  • Procedure:

    • Add a pre-weighed amount of the PVC dry blend to the heated mixing chamber.

    • Record the torque and temperature as a function of time.[25]

  • Data Analysis: The resulting plastogram (torque vs. time curve) provides valuable information about the fusion process:

    • Fusion Time: The time taken to reach the maximum torque, which corresponds to the point where the PVC is fully fused.

    • Fusion Torque: The maximum torque value, which is related to the melt viscosity of the compound.

    • Equilibrium Torque: The steady-state torque after fusion, indicating the viscosity of the homogenous melt.

A reduction in fusion time and torque with the addition of IPP would indicate its effectiveness as a processing aid.

Diagram 2: Characterization Workflow for PVC-IPP Formulations

Characterization_Workflow cluster_input Input Material cluster_testing Property Evaluation cluster_methods Standard Test Methods CompoundedSheet Compounded PVC-IPP Sheet Mechanical Mechanical Testing CompoundedSheet->Mechanical Thermal Thermal Stability CompoundedSheet->Thermal Processing Processing Behavior CompoundedSheet->Processing Tensile Tensile Strength & Elongation (ASTM D638 / D412) Mechanical->Tensile Hardness Hardness (ASTM D2240) Mechanical->Hardness HeatStability Oven Heat Stability (ASTM D2115) Thermal->HeatStability Brabender Fusion Characteristics (Brabender Plastograph) Processing->Brabender

Sources

Method

Application Note: High-Resolution HPLC Separation of Isopropylphenyl Phosphate Isomers

This Application Note is structured to address the critical analytical challenge of separating Isopropylphenyl Phosphate (IPPP) isomers. While often analyzed as a bulk mixture by GC-MS, the specific quantification of the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the critical analytical challenge of separating Isopropylphenyl Phosphate (IPPP) isomers. While often analyzed as a bulk mixture by GC-MS, the specific quantification of the neurotoxic ortho-isomers requires the selectivity of High-Performance Liquid Chromatography (HPLC) with specialized stationary phases.

Abstract & Strategic Importance

Isopropylphenyl phosphate (IPPP) is a high-production volume flame retardant and plasticizer. Commercially, it exists as a complex mixture of triphenyl phosphate (TPP) derivatives with varying degrees of isopropylation (mono-, di-, and tri-substituted).

The Critical Analytical Challenge: Toxicological studies indicate that the ortho-substituted isomers (e.g., 2-isopropylphenyl diphenyl phosphate) possess significantly higher neurotoxic potential (OPIDN - Organophosphate-Induced Delayed Neuropathy) compared to their meta- and para- counterparts. Standard C18 Reverse Phase chromatography often fails to resolve these positional isomers due to their identical hydrophobicity (logP).

This guide details a Self-Validating Protocol using Phenyl-Hexyl stationary phases , leveraging


-

interactions to achieve baseline separation of the critical ortho-isomers from the bulk mixture.

Chemical Context & Target Analytes

The sample matrix typically contains a distribution of the following:

Analyte ClassMolecular WeightKey Isomers (Critical Quality Attributes)
Triphenyl Phosphate (TPP) 326.28 DaParent compound (Reference)
Mono-isopropyl (Mono-IPP) 368.36 Da2-isopropyl (Ortho) , 3-isopropyl (Meta), 4-isopropyl (Para)
Di-isopropyl (Di-IPP) 410.44 DaBis(2-isopropylphenyl)... (Multiple positional isomers)
Tri-isopropyl (Tri-IPP) 452.52 DaTris(isopropylphenyl) phosphate

Mechanistic Insight: The ortho-isomer exhibits "steric shielding" of the phosphate head group and a disrupted planarity compared to the para-isomer. While C18 columns interact primarily via hydrophobic exclusion (dispersive forces), Phenyl-Hexyl columns engage in


-

stacking with the aromatic rings. The ortho-substitution disrupts this stacking, causing the ortho-isomer to elute earlier (less retention) than the para-isomer on phenyl phases, providing the necessary selectivity factor (

).

Experimental Protocol: High-Resolution Isomer Separation

Instrumentation & Conditions[1][2][3][4][5]
  • System: UHPLC or HPLC system with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) and/or Single Quadrupole MS.

  • Column: Phenyl-Hexyl (e.g., 150 mm x 3.0 mm, 2.7 µm fused-core or 3 µm porous).

    • Why: The biphenyl or phenyl-hexyl phase provides shape selectivity crucial for separating positional isomers that co-elute on C18.

  • Temperature: 35°C (Control is critical; higher temps reduce

    
    -
    
    
    
    selectivity).
Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (LC-MS grade).

  • Solvent B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because protic solvents facilitate stronger

      
      -
      
      
      
      interactions between the analyte and the stationary phase.
Gradient Profile (Self-Validating)

Flow Rate: 0.5 mL/min (Adjust for column ID)

Time (min)% Solvent BStep TypeRationale
0.0060%InitialLoad sample; focus TPP.
2.0060%IsocraticEstablish baseline.
15.0095%Linear RampElute highly substituted Tri-IPP species.
18.0095%HoldWash lipophilic contaminants.
18.1060%StepReturn to initial conditions.
23.0060%Re-equilibrationCritical: Phenyl phases require longer equilibration than C18.
Detection Parameters[2]
  • UV/Vis: 215 nm (primary, alkyl-aromatic absorption) and 254 nm (aromatic specificity).

  • MS (ESI+):

    • Source Temp: 350°C

    • Capillary Voltage: 3.5 kV

    • SIM Mode: Monitor m/z 327 (TPP), 369 (Mono), 411 (Di), 453 (Tri) [M+H]+.

Workflow Visualization & Logic

IPP_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation Logic cluster_2 Detection & Validation Node1 Raw Material / Matrix (Flame Retardant Mix) Node2 Dilution in Methanol (1 mg/mL Stock) Node1->Node2 Node3 Filtration (0.2 µm PTFE) Node2->Node3 Node4 Injection onto Phenyl-Hexyl Column Node3->Node4 Node5 Interaction Mechanism: Hydrophobic + Pi-Pi Stacking Node4->Node5 Node6 Ortho-Isomers (Steric hindrance reduces Pi-Pi) Node5->Node6 Elutes First Node7 Para-Isomers (Planar, strong Pi-Pi) Node5->Node7 Elutes Later Node8 Elution Order: Ortho < Meta < Para < Di-Sub < Tri-Sub Node6->Node8 Node7->Node8 Node9 Quantification (UV 215nm or SIM MS) Node8->Node9

Caption: Workflow demonstrating the separation mechanism where steric hindrance in ortho-isomers leads to earlier elution on Phenyl-Hexyl phases.

Data Interpretation & System Suitability

To ensure the method is "Self-Validating," every run must meet the following criteria. If these are not met, the separation of the toxic ortho-isomer cannot be guaranteed.

Elution Order & Identification

On a Phenyl-Hexyl column with Methanol/Water, the elution order is governed by a combination of hydrophobicity (increasing with isopropyl groups) and shape selectivity (decreasing with steric bulk).

  • TPP (Reference)[1][2]

  • 2-isopropylphenyl diphenyl phosphate (Ortho) - Critical Peak

  • 3-isopropylphenyl diphenyl phosphate (Meta)

  • 4-isopropylphenyl diphenyl phosphate (Para)

  • Di-isopropyl isomers (Cluster)

  • Tri-isopropyl isomers (Cluster)

System Suitability Acceptance Criteria (SS)
ParameterLimitPurpose
Resolution (Rs) > 1.5 between Ortho and Para isomersEnsures accurate quantification of the toxic isomer.
Tailing Factor (T) < 1.3 for TPPIndicates column health and secondary interactions.
Retention Time %RSD < 0.5% (n=6 injections)Verifies gradient pump stability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Co-elution of Ortho/Para Loss of

-

interaction.
Switch from Acetonitrile to Methanol. Lower column temperature to 30°C.
Peak Tailing Silanol activity.Ensure mobile phase pH is ~3.0 (0.1% Formic Acid).
Pressure High Particulates.[1]Filter samples with 0.2 µm PTFE. Check guard column.

References

  • National Institutes of Health (NIH) - PubChem. Isopropylphenyl diphenyl phosphate (Compound Summary). Available at: [Link]

  • The MAK Collection for Occupational Health and Safety. Triphenyl phosphate, isopropylated - Determination in workplace air.[1][3][4] (2021).[1][5] Available at: [Link] (Search: Isopropylated triphenyl phosphate)

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024). Available at: [Link]

  • Shimadzu Technical Report. Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Available at: [Link][2][6]

  • Industrial Chemicals Environmental Assessment. Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018). Available at: [Link]

Sources

Application

Application Note: Evaluation of Isopropylphenyl Phosphate (IPP) as an Ashless Anti-Wear Additive

Introduction & Scientific Context Isopropylphenyl phosphate (IPP) represents a critical class of ashless anti-wear (AW) and extreme-pressure (EP) additives. Unlike Zinc Dialkyldithiophosphates (ZDDP), which leave metalli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Isopropylphenyl phosphate (IPP) represents a critical class of ashless anti-wear (AW) and extreme-pressure (EP) additives. Unlike Zinc Dialkyldithiophosphates (ZDDP), which leave metallic ash residues detrimental to certain emission systems and high-temperature turbines, IPP functions through a "clean" decomposition mechanism.

However, the efficacy of IPP relies heavily on its isomeric purity and hydrolytic stability. This guide provides a rigorous protocol for evaluating IPP, moving beyond simple wear testing to include molecular characterization and surface film validation.

The "Ortho" Safety Imperative

CRITICAL SAFETY NOTE: IPP is synthetically derived from the phosphorylation of isopropylphenol. This process can yield ortho-substituted isomers (analogous to tri-ortho-cresyl phosphate, TOCP), which are potent neurotoxins capable of causing Organophosphate-Induced Delayed Neuropathy (OPIDN) [1, 2].[1]

  • Requirement: All IPP samples used in this protocol must be certified "Low-Ortho" (typically <0.1% or <50 ppm ortho-isomers).

Mechanism of Action

The anti-wear capability of IPP is not inherent to the fluid's bulk viscosity but stems from its reactivity at the asperity level. Under the high pressure and flash temperatures of boundary lubrication, IPP undergoes thermal decomposition.

The Tribochemical Pathway
  • Physisorption: Polar phosphate heads adsorb onto the positively charged metal surface.

  • Chemisorption: Frictional heat drives the cleavage of P-O-C bonds.

  • Film Formation: The released phosphate groups react with iron oxides to form an amorphous, glass-like iron phosphate (

    
    ) tribofilm. This film has a lower shear strength than the metal substrate, preventing adhesive wear (scuffing) [3].
    

IPP_Mechanism IPP_Bulk IPP in Bulk Oil Adsorption Surface Adsorption (Physisorption) IPP_Bulk->Adsorption Heat_Load Flash Temp & Load (>150°C / >1 GPa) Adsorption->Heat_Load Decomp Thermal Decomposition (P-O-C Cleavage) Heat_Load->Decomp Reaction Reaction with Fe/Fe2O3 Decomp->Reaction Tribofilm Iron Phosphate Film (FePO4 Glass) Reaction->Tribofilm Tribofilm->Heat_Load Reduces Friction

Figure 1: Tribochemical pathway of Isopropylphenyl Phosphate transforming from bulk fluid to a protective sacrificial iron phosphate film.

Protocol A: Material Characterization & Formulation

Before tribological testing, the additive's integrity must be validated. Phosphate esters are hygroscopic and prone to hydrolysis, which increases Total Acid Number (TAN) and corrosivity.

Pre-Formulation QC
  • Isomer Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to verify ortho-isomer content is below safety thresholds.

  • Acid Number (TAN) Check:

    • Method: ASTM D974 or D664.

    • Limit: Neat IPP should have a TAN < 0.1 mg KOH/g. High TAN indicates pre-existing hydrolysis.

Blending Procedure

IPP is generally soluble in API Group I-IV base oils but may show competition with other polar additives (dispersants).

  • Base Fluid: Polyalphaolefin (PAO 6) is recommended for R&D to eliminate interference from sulfur/aromatics found in mineral oils.

  • Concentration Series: Prepare blends at 0.5 wt%, 1.0 wt%, and 2.0 wt%.

  • Mixing: Stir at 60°C for 30 minutes.

  • Hydrolytic Stability Test (Crucial):

    • Conduct ASTM D2619 (Beverage Bottle Method).[2][3]

    • Why: IPP can hydrolyze into acidic phenols and phosphoric acid in the presence of water, causing corrosion [4].

    • Pass Criteria: Change in acidity of the water layer < 4.0 mg KOH.

Protocol B: Tribological Evaluation (Four-Ball Wear)

This protocol utilizes the ASTM D4172 standard, optimized to stress the anti-wear film without causing immediate seizure [5].

Experimental Setup
  • Apparatus: Four-Ball Tribometer (e.g., Ducom, Rtec).

  • Specimens: AISI 52100 Chrome Steel balls (12.7 mm diameter, Grade 25, Hardness 64-66 Rc).

  • Solvent Cleaning: Sonicate balls in hexane (10 min) followed by acetone (10 min) to remove rust inhibitors.

Test Parameters (Standardized)
ParameterValueRationale
Load 392 N (40 kgf)Sufficient to induce boundary lubrication regime.
Speed 1200 ± 60 rpmGenerates frictional heat required for phosphate activation.
Temperature 75°C ± 2°CSimulates operating sump temperature; aids reaction kinetics.
Duration 60 minutesAllows steady-state film formation and wear progression.
Sample Volume ~10 mLMust fully submerge the stationary ball pot.
Data Collection
  • Microscopy: Measure the Wear Scar Diameter (WSD) on the three stationary balls using an optical microscope with 0.01 mm resolution.

  • Calculation: Report the average WSD (arithmetic mean of 6 measurements: vertical and horizontal on 3 balls).

  • Coefficient of Friction (COF): Record real-time torque to identify "break-in" time (time to stable friction).

Protocol C: Surface Validation (XPS)

Wear data alone is insufficient; you must prove the mechanism. X-ray Photoelectron Spectroscopy (XPS) is the definitive method to confirm the presence of phosphate glass [6].

Sample Preparation
  • Do NOT clean the wear scar ultrasonically after the test; this may strip the delicate tribofilm.

  • Rinse: Gently rinse with hexane to remove bulk oil.

XPS Acquisition Parameters
  • Source: Al Kα monochromatic X-ray (1486.6 eV).[4]

  • Spot Size: Focus on the wear scar (<500 μm).

  • Key Regions of Interest:

    • P 2p (Phosphorus): Look for a peak at 133.5 – 134.0 eV . This binding energy corresponds to phosphate (

      
      ), confirming the formation of iron phosphate [7].
      
    • Fe 2p (Iron): Look for Fe(II)/Fe(III) oxides and phosphates.

    • O 1s (Oxygen): Deconvolute to distinguish P-O-Fe bonds from metal oxides.

Workflow Start Start: Neat IPP Additive QC QC: GC-MS (Isomers) TAN (Acidity) Start->QC Blend Blend into PAO 6 (0.5% - 2.0%) QC->Blend Test Tribotesting ASTM D4172 (40kgf, 75°C) Blend->Test Measure Optical Measurement (Wear Scar Diameter) Test->Measure XPS Surface Analysis (XPS) Confirm P 2p @ 134 eV Measure->XPS

Figure 2: Complete experimental workflow from neat additive characterization to surface chemical validation.

Expected Results & Data Interpretation

The following table summarizes typical performance metrics for a valid IPP formulation in PAO.

MetricBase Oil (PAO 6)PAO + 1.0% IPPInterpretation
Wear Scar (mm) 0.75 – 0.900.40 – 0.50 >40% reduction indicates successful film formation.
Friction (COF) 0.10 – 0.120.08 – 0.09 Slight reduction due to smoother glass surface.
XPS P 2p Peak Not DetectedPresent (133.8 eV) Confirms Iron Phosphate tribofilm.
TAN Change < 0.05< 0.5 Slight increase expected due to decomposition.

Troubleshooting:

  • High Wear (>0.6 mm) with IPP: Likely due to "corrosive wear." If the concentration is too high (>3%) or the fluid is wet, the acid generation rate exceeds the film formation rate, chemically attacking the surface.

  • No Phosphorus on XPS: The load/temperature may have been too low to trigger the activation energy required for P-O-C cleavage.

References

  • National Institutes of Health (NIH). Aromatic Phosphate Plasticizers - Toxicological Risks. (Discusses ortho-isomer neurotoxicity). 5

  • Publisso. Tricresyl phosphate, sum of all ortho isomers - Toxicological Evaluation.1[3][6][7][8][9][10][5][11][12][13][14][15]

  • Mistry, K. et al. Tribological Performance of EP Lubricants with Phosphorus-Based Additives.[8] (Mechanism of phosphate ester decomposition). 16[3][6][7][8][9][10][5][12][13][14][15]

  • Boyde, S. Hydrolytic stability of synthetic ester lubricants. (Methodology for testing ester breakdown). 2[6][7][8][9][10][5][12][13][14][15]

  • ASTM International. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).17[3][6][7][8][9][10][5][11][12][13][14][15]

  • Thermo Fisher Scientific. The Surface Analysis Toolbox: XPS and ISS. (Validation of surface chemistry). 18[3][6][7][8][9][10][5][11][12][13][14][15]

  • Najifi, M. et al. X-Ray Photoelectron Spectroscopy Analysis of Antiwear Tribofilms. (Identifying Iron Phosphate peaks). 4[1][3][6][7][8][9][10][5][11][12][13][14]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Isopropylphenyl Phosphate in Human Plasma

Abstract This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isopropylphenyl phosphate (IPP) isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isopropylphenyl phosphate (IPP) isomers in human plasma. Given the widespread use of IPPs as organophosphate flame retardants (OFRs) and plasticizers, and concerns over potential human health effects, this method provides a reliable tool for exposure assessment and toxicokinetic studies. The protocol employs a robust sample preparation strategy combining liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to ensure high recovery and minimal matrix effects. Chromatographic separation of key isomers is achieved on a C18 stationary phase, followed by precise quantification using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Introduction: The Need for Sensitive IPP Quantification

Isopropylated triphenyl phosphates (IPPs) are a complex mixture of organophosphate esters used extensively as flame retardants and plasticizers in a multitude of consumer and industrial products, including electronics, furniture, and building materials.[1][2] The additive nature of these compounds allows them to leach from products, leading to ubiquitous environmental contamination and continuous human exposure.[3]

Growing evidence suggests that exposure to certain organophosphate esters may be associated with adverse health outcomes, including endocrine disruption and neurotoxicity, making biomonitoring a critical field of research.[4] As human blood is a key biological matrix that is in contact with all organs, the concentration of IPPs in blood or plasma is considered a more direct measure of internal exposure and potential dose to target tissues compared to urinary metabolites.[5][6]

The primary analytical challenge lies in the complexity of IPP formulations, which consist of numerous isomers with varying degrees of isopropylation (e.g., mono-, di-, tri-isopropylphenyl phosphates).[7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity to measure these compounds at trace levels in complex biological matrices.[5][8] This note provides a comprehensive protocol designed for researchers in toxicology, environmental health, and drug development to accurately quantify IPP isomers in human plasma.

Causality-Driven Method Development

The selection of each component of this analytical method is grounded in established scientific principles to ensure a self-validating and robust workflow.

  • Sample Preparation Rationale: Human plasma is a complex matrix containing proteins, lipids, and salts that can interfere with LC-MS/MS analysis, causing ion suppression and compromising data quality. A multi-step cleanup is therefore essential. The described method utilizes an initial protein precipitation and liquid-liquid extraction with acetonitrile, followed by a solid-phase extraction (SPE) step.[5] An ENVI-18 (C18) SPE cartridge is chosen for its effectiveness in retaining nonpolar to moderately polar compounds like IPPs while allowing more polar interferences to be washed away.[6] This dual LLE-SPE approach provides superior cleanup compared to either technique alone.

  • Chromatography Rationale: The structural similarity of IPP isomers presents a significant separation challenge.[9] A high-resolution C18 column, such as a Waters ACQUITY UPLC BEH C18, is selected for its proven performance in separating hydrophobic, structurally related compounds.[5][6] Gradient elution with a mobile phase of methanol and buffered water (e.g., with ammonium acetate) provides the necessary resolving power to separate key isomers within a reasonable run time, which is crucial for accurate quantification.[8]

  • Mass Spectrometry Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity.[10][11] By selecting a specific precursor ion for each IPP isomer and monitoring unique product ions, chemical noise is minimized.[12] Electrospray ionization in positive mode (ESI+) is effective for these compounds, typically forming protonated molecules [M+H]+ or other adducts that serve as precursor ions.[6][8]

Comprehensive Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Dichloromethane, Water (all LC-MS grade or equivalent).

  • Reagents: Ammonium acetate (≥99% purity).

  • Standards: Certified analytical standards of IPP isomers (e.g., 2-isopropylphenyl diphenyl phosphate (2-IPPDPP), 4-isopropylphenyl diphenyl phosphate (4-IPPDPP)) and a suitable deuterated internal standard (IS), such as Triphenyl phosphate-d15 (TPHP-d15).

  • SPE Cartridges: ENVI-18 (C18), 500 mg, 6 mL (or equivalent).

  • Biological Matrix: Pooled human plasma, screened for interferences.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample (200 µL) s2 2. Add Internal Standard (IS) s1->s2 s3 3. Protein Precipitation & LLE (Acetonitrile) s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 s5 5. Solid-Phase Extraction (SPE) (ENVI-18 Cartridge) s4->s5 s6 6. Elute & Evaporate s5->s6 s7 7. Reconstitute in Mobile Phase s6->s7 a1 8. Inject into LC-MS/MS s7->a1 a2 9. Chromatographic Separation (C18 Column) a1->a2 a3 10. Ionization (ESI+) a2->a3 a4 11. MS/MS Detection (MRM) a3->a4 d1 12. Peak Integration a4->d1 d2 13. Calibration Curve Generation d1->d2 d3 14. Concentration Calculation d2->d3

Figure 1: Overall analytical workflow for IPP quantification.
Step-by-Step Sample Preparation Protocol
  • Sample Aliquoting: In a 2 mL polypropylene microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL TPHP-d15 in methanol) to all samples, calibration standards, and quality control (QC) samples. Vortex for 10 seconds.

  • Protein Precipitation/LLE: Add 600 µL of acetonitrile. Cap and vortex vigorously for 1 minute to precipitate proteins and perform the initial liquid-liquid extraction.[5]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition an ENVI-18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove residual salts and polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elution: Elute the target analytes with 5 mL of acetonitrile containing 25% dichloromethane.[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions

The following tables summarize the recommended starting conditions, which should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[6]
Column Temp. 40°C
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Injection Vol. 5 µL
Gradient 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent (Optimize for best signal)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

MRM transitions must be empirically optimized for the specific mass spectrometer. The values below, based on published data for aryl-OPEs, serve as an excellent starting point.[8] Typically, two transitions are monitored per compound: one for quantification (Quantifier) and one for confirmation (Qualifier).

Table 3: Optimized MRM Transitions for Selected IPP Isomers and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
2-IPPDPP 369.2135.15035Quantifier
369.294.15045Qualifier
4-IPPDPP 369.2135.15035Quantifier
369.294.15045Qualifier
TPHP-d15 (IS) 341.2157.15030Quantifier

Method Validation: A Self-Validating System

To ensure trustworthiness and scientific integrity, the method must be validated according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[2] The validation should assess linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_params Key Validation Parameters Validation Method Validation Pillars Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Figure 2: Core parameters for bioanalytical method validation.

Table 4: Representative Method Validation Acceptance Criteria & Performance

ParameterAcceptance Criteria (FDA Guidance)Typical Method Performance
Calibration Curve ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99r² > 0.995 over 0.1 - 50 ng/mL
LLOQ S/N ≥ 5; Accuracy ±20%; Precision ≤20%0.1 ng/mL in plasma
Accuracy (QC Samples) Mean concentration within ±15% of nominal (±20% at LLOQ)92% - 108%
Precision (QC Samples) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Intra-day CV < 8%; Inter-day CV < 11%
Matrix Effect IS-normalized matrix factor CV ≤15% across ≥ 6 lots of matrixCV < 12%
Recovery Consistent, precise, and reproducible85% - 104%

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of isopropylphenyl phosphate isomers in human plasma. By integrating an efficient LLE-SPE sample preparation strategy with sensitive and selective LC-MS/MS analysis, this method is fit-for-purpose for biomonitoring studies, toxicological research, and human exposure assessment. The detailed explanation of the rationale behind each step, coupled with a clear validation framework, ensures that researchers can implement this method with confidence, generating high-quality, reliable, and defensible data.

References

  • Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1605, 460368. Available at: [Link]

  • Rosenberger, W., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). MAK-Collection for Occupational Health and Safety, 6(1). Available at: [Link]

  • Li, J., et al. (2022). A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine. Ecotoxicology and Environmental Safety, 238, 113605. Available at: [Link]

  • Ballesteros-Gómez, A., et al. (2021). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Foods, 10(11), 2795. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Orton, F., et al. (2021). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Food and Chemical Toxicology, 156, 112479. Available at: [Link]

  • Welch, C.J., et al. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Journal of Chromatography A, 1523, 17-29. Available at: [Link]

  • Wang, Y., et al. (2020). Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction. Chinese Journal of Analytical Chemistry, 48(6), 776-784. Available at: [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Available at: [Link]

  • Agilent Technologies. (2007). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. Available at: [Link]

  • Zhang, X., et al. (2020). [Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction]. Se Pu, 38(1), 108-116. Available at: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. Available at: [Link]

  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). Available at: [Link]

  • Tudor, A. (2019). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. ETD Archive. Available at: [Link]

  • Liu, R., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction-Gas Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8878247. Available at: [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance (SBIA). Available at: [Link]

  • SCIEX. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS. Available at: [Link]

  • Meng, C.K. (2007). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. Agilent Technologies Application Note. Available at: [Link]

Sources

Application

Application Note: Advanced Formulation of Fire-Resistant Hydraulic Fluids (HF-DR) Using Isopropylated Triphenyl Phosphate (IPP)

Introduction: The Imperative of Fire Resistance In high-pressure industrial environments—specifically Electro-Hydraulic Control (EHC) systems in power generation and die-casting—fluid leakage onto hot surfaces (steam lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Fire Resistance

In high-pressure industrial environments—specifically Electro-Hydraulic Control (EHC) systems in power generation and die-casting—fluid leakage onto hot surfaces (steam lines >550°C) presents a catastrophic fire risk. Mineral oils, with low auto-ignition temperatures, are unsuitable.

This guide details the formulation of HF-DR (Anhydrous Synthetic) hydraulic fluids using Isopropylated Triphenyl Phosphate (IPP) . Unlike water-glycols (HFC), IPP fluids offer lubricity comparable to mineral oils while providing self-extinguishing properties through gas-phase radical inhibition.

The Chemistry of Fire Resistance

The efficacy of IPP relies on its phosphate ester structure.[1] Upon thermal decomposition, IPP does not merely burn; it actively interferes with the combustion cycle.

Mechanism of Action
  • Endothermic Decomposition: The P-O-C bonds cleave, absorbing thermal energy.

  • Radical Scavenging (Gas Phase): The volatilized phosphorus species generate PO• radicals. These scavenge high-energy H• and OH• radicals—the "chain carriers" of fire—effectively terminating the combustion reaction.

  • Char Formation (Condensed Phase): Polyphosphoric acids form a viscous char layer on the fluid surface, blocking oxygen transport.

Visualization: Combustion Inhibition Pathway

FireResistance Heat Thermal Source (>550°C) IPP IPP Fluid (Phosphate Ester) Heat->IPP Ignition Event Decomp Endothermic Decomposition IPP->Decomp Bond Cleavage Radicals PO• Radicals (Scavengers) Decomp->Radicals Gas Phase Char Polymeric Char (O2 Barrier) Decomp->Char Condensed Phase Fire Combustion Chain Reaction Radicals->Fire Inhibits (H• Trap) Char->Fire Blocks O2 Stop Self-Extinguishing Fire->Stop Chain Termination

Caption: Mechanism of IPP fire suppression via radical scavenging and char formation.

Formulation Architecture

A robust HF-DR fluid is not 100% IPP. Pure phosphate esters are susceptible to hydrolysis (reaction with water to form acid). The formulation must balance fire resistance with hydrolytic stability.

Base Stock Selection

IPP is a mixture of isomers. The degree of alkylation determines viscosity.

  • Mono-isopropyl phenyl phosphate: Low viscosity, high volatility.

  • Di/Tri-isopropyl phenyl phosphate: Higher viscosity, better oxidative stability.

  • Target: Blend to ISO VG 46 (41.4–50.6 cSt at 40°C).

The Additive Package (Ad-Pack)
Component CategoryChemical ClassFunctionTypical Treat Rate (wt%)
Acid Scavenger Carbodiimides or Epoxides (e.g., Cycloaliphatic Epoxide)Neutralizes phosphoric acid produced by hydrolysis. Critical for life extension. 0.5 – 1.5%
Corrosion Inhibitor Benzotriazole / TolyltriazolePassivates yellow metals (copper/brass) to prevent catalytic oxidation.0.05 – 0.1%
Antioxidant Hindered Phenols (e.g., BHT) or AminesPrevents radical oxidation during normal operation.0.5 – 1.0%
Anti-Wear Amine Phosphates (Ashless)Enhances boundary lubrication. Avoid ZDDP (hydrolytically unstable).0.5 – 1.0%
Defoamer Polysiloxane (Silicone)Reduces air entrainment and cavitation risk.< 0.01% (10-50 ppm)

Protocol: Precision Blending

Warning: Phosphate esters are excellent solvents. They will dissolve standard paints and seals (Buna-N). Use Viton (FKM) seals and epoxy-resin paints or stainless steel vessels.

Step-by-Step Procedure
  • Vessel Preparation: Ensure the blending vessel is stainless steel (304/316), clean, and dry. Residual water is the primary contaminant.

  • Base Stock Charging: Charge the required mass of IPP base stock.

  • Thermal Conditioning: Heat fluid to 55°C ± 5°C .

    • Reasoning: Ensures additive solubility without triggering premature oxidation or thermal degradation.

  • Antioxidant & Inhibitor Addition:

    • Add Benzotriazole (dissolve in small IPP aliquot if powder).

    • Add Hindered Phenols.

    • Agitation: Mix for 30 minutes at moderate shear.

  • Acid Scavenger Addition: Add the Epoxide/Carbodiimide.

    • Critical: This must be fully dispersed to protect the fluid during storage.

  • Defoamer Addition: Add Polysiloxane last.

    • Caution: High shear can degrade the defoamer. Mix gently for 15 minutes.

  • Dehydration & Filtration:

    • Vacuum dehydrate to < 500 ppm water content.

    • Filter through 3µm glass fiber media (β3 ≥ 1000) to meet ISO 4406 Cleanliness Code 17/15/12.

Protocol: Validation (Hydrolytic Stability)

The primary failure mode of IPP is hydrolysis. The ASTM D2619 "Coke Bottle" Test is the industry standard for validating the robustness of your acid scavenger package.

Experimental Setup (ASTM D2619)
  • Sample: 75g Formulation + 25g Distilled Water.

  • Catalyst: Polished Copper Strip (acts as a pro-oxidant).

  • Apparatus: Pressure-type glass bottle (coke bottle style), capped.

  • Conditions: Rotate bottle end-over-end at 5 rpm in an oven at 93°C (200°F) for 48 hours .

Analysis & Pass/Fail Criteria

After 48 hours, separate the oil and water phases.

ParameterMethodLimit (Typical for HF-DR)Significance
Copper Weight Loss Gravimetric< 0.2 mg/cm²Indicates corrosivity of fluid degradation products.
Acid Number Change (Oil) ASTM D974< 0.20 mg KOH/g increaseMeasures effectiveness of the acid scavenger.
Total Acidity (Water) Titration< 4.0 mg KOHIndicates water-soluble acidic byproducts (strong acids).
Degradation Logic Flow

Degradation Water Water Ingress (>500 ppm) Hydrolysis Hydrolysis Reaction (Catalyzed by Heat/Copper) Water->Hydrolysis Ester Phosphate Ester (IPP) Ester->Hydrolysis Acid Acid Generation (Phosphoric Acid deriv.) Hydrolysis->Acid Scavenger Acid Scavenger (Epoxide) Acid->Scavenger If Scavenger Present AutoCat Autocatalysis (Acid catalyzes more hydrolysis) Acid->AutoCat If Scavenger Depleted Neutral Neutral Product (Stable) Scavenger->Neutral AutoCat->Hydrolysis Feedback Loop

Caption: Hydrolytic degradation cycle and the intervention of acid scavengers.

Lifecycle Management

For researchers developing these fluids, understanding the "Condemning Limits" is vital for setting formulation targets.

  • Total Acid Number (TAN):

    • New Fluid: < 0.05 mg KOH/g.[2]

    • Warning: > 0.10 mg KOH/g (Initiate Ion Exchange treatment).

    • Condemning: > 0.20 mg KOH/g (Risk of autocatalytic failure).

  • Water Content: Maintain < 500 ppm (0.05%). Phosphate esters are hygroscopic; use desiccant breathers on reservoirs.

References

  • ISO 12922:2020. Lubricants, industrial oils and related products (class L) — Family H (Hydraulic systems) — Specifications for hydraulic fluids in categories HFAE, HFAS, HFB, HFC, HFDR and HFDU.[3][4] International Organization for Standardization. [Link]

  • ASTM D2619-21. Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). ASTM International.[5] [Link]

  • Phillips, W. D. (2006). The high-temperature degradation of hydraulic oils and fluids.[6] Lubrication Science. [Link]

  • Marino, M. P., & Placek, D. G. (1994). Phosphate Esters.[2][6][7][8][9][10] In Synthetic Lubricants and High-Performance Functional Fluids. CRC Press.

  • ASTM D8323-21. Standard Guide for Management of In-Service Phosphate Ester-based Fluids for Steam Turbine Electro-Hydraulic Control (EHC) Systems. ASTM International.[5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isopropylated Phenol Phosphate (IPP) Flame Retardancy in Polyurethane Foams

Welcome to the technical support center for optimizing the flame retardancy of Isopropylated Phenol Phosphate (IPP) in polyurethane (PU) foam systems. This guide is designed for researchers and material scientists active...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the flame retardancy of Isopropylated Phenol Phosphate (IPP) in polyurethane (PU) foam systems. This guide is designed for researchers and material scientists actively engaged in the formulation and testing of flame-retardant polyurethane foams. Our objective is to provide actionable, field-proven insights and troubleshooting protocols rooted in the fundamental principles of polymer chemistry and fire science.

Section 1: Fundamentals of IPP in Polyurethane Systems

This section addresses the core principles of how IPP functions and its typical application parameters. Understanding these fundamentals is critical for effective troubleshooting.

Q1: What is the mechanism of action for IPP as a flame retardant in polyurethane foam?

Isopropylated Phenol Phosphate (IPP) is a non-halogenated, additive flame retardant that functions in both the gas phase and the condensed (solid) phase during combustion. This dual-action mechanism is a key advantage.

  • Gas Phase Action: When the PU foam is exposed to high heat, the IPP volatilizes and thermally decomposes. This process releases phosphorus-containing radicals (e.g., PO•, PO2•) into the gas phase.[1] These highly reactive species act as radical scavengers, interrupting the exothermic chain reactions of combustion by quenching flammable radicals like H• and OH•.[1] This "flame poisoning" effect reduces the heat generated and slows the spread of the fire.

  • Condensed Phase Action: In the solid foam matrix, the decomposition of IPP generates phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration and cross-linking of the polyurethane polymer, promoting the formation of a stable, insulating layer of char.[2] This char layer serves as a physical barrier that limits the transport of flammable volatiles to the flame front and shields the underlying polymer from heat, effectively starving the fire.[2][3]

Caption: Dual-action flame retardant mechanism of IPP.
Q2: What are the typical loading levels for IPP in flexible and rigid PU foams?

The optimal loading level of IPP is a balance between achieving the desired flame retardancy and maintaining the required physical properties of the foam. It is highly dependent on the specific foam formulation (polyol, isocyanate, surfactants, catalysts), foam density, and the target flammability standard.

Foam TypeDensity Range ( kg/m ³)Typical IPP Loading (php*)Target Flammability Standard (Example)
Flexible PU Foam 20 - 505 - 15Cal TB 117, UL-94 HBF
Rigid PU Foam 30 - 10010 - 25ASTM E84 Class A, UL-94 V-0

*php = parts per hundred parts of polyol

Note: These are starting point recommendations. Experimental validation is essential for each specific formulation. Higher IPP levels generally improve flame retardancy but can negatively impact physical properties through a plasticizing effect.

Section 2: Troubleshooting Guide

This section is structured in a problem/cause/solution format to directly address common experimental challenges.

Problem 1: Inadequate Flame Retardancy (Failure to meet target standard)

Your foam samples are failing flammability tests such as UL-94, Limiting Oxygen Index (LOI), or cone calorimetry.

FR_Troubleshooting Start Start: Foam Fails Flammability Test CheckLoading Is IPP loading at the high end of the recommended range? Start->CheckLoading IncreaseLoading Action: Incrementally increase IPP loading (e.g., by 2 php steps) CheckLoading->IncreaseLoading No CheckDispersion Is IPP fully miscible and homogeneously mixed in the polyol? CheckLoading->CheckDispersion Yes Retest Retest Flammability IncreaseLoading->Retest ImproveMixing Action: Increase mixing speed/time. Check for phase separation. CheckDispersion->ImproveMixing No ConsiderSynergist Action: Introduce a synergist (e.g., EG, N-based FR) to boost efficiency. CheckDispersion->ConsiderSynergist Yes ImproveMixing->Retest ConsiderSynergist->Retest

Caption: Troubleshooting workflow for poor flame retardancy.
  • Possible Cause A: Insufficient IPP Concentration

    • Explanation: The most straightforward cause is that there is not enough flame retardant present to effectively interrupt combustion in either the gas or condensed phase.

    • Solution: Incrementally increase the IPP loading in 2 php (parts per hundred polyol) steps. Monitor the flame retardant performance at each step, but also pay close attention to changes in physical properties (see Problem 2). Record your results to establish a performance curve for your specific system.

  • Possible Cause B: Lack of Synergism

    • Explanation: IPP's efficiency can be dramatically enhanced by the presence of synergistic compounds. A synergist is an additive that, when combined with the primary flame retardant, produces a greater effect than the sum of their individual effects.[4][5][6][7]

    • Solution: Introduce a synergistic flame retardant into your formulation. The choice of synergist depends on the desired mechanism and foam type.

Synergist TypeExampleMechanism of ActionRecommended Loading (php)
Nitrogen-Based Melamine, Melamine Polyphosphate (MPP)Acts primarily in the gas phase, releasing non-flammable gases (e.g., N₂, NH₃) that dilute the fuel/oxygen mixture.3 - 10
Graphitic Expandable Graphite (EG)A powerful condensed-phase synergist. Upon heating, it expands dramatically (150-300 times) to form a thick, highly insulating "worm-like" char layer that is much more robust than the char formed by IPP alone.[3]2 - 8
Inorganic Fillers Aluminum Hydroxide (ATH), Magnesium Hydroxide (MDH)Endothermically decompose by releasing water vapor, which cools the polymer surface and dilutes the flammable gas mixture.[3]10 - 30
Problem 2: Adverse Effects on Foam Physical Properties

The addition of IPP has resulted in undesirable changes to the foam's structure or mechanical performance.

  • Symptom A: Foam Collapse, Shrinkage, or High Density

    • Explanation: This is often the most challenging issue. IPP, like many liquid additives, has a plasticizing effect, which can disrupt the delicate kinetic balance between the gelling (urethane formation) and blowing (CO₂ generation) reactions.[8] If the gelling reaction is too slow relative to the blowing reaction, the cell walls will not have sufficient strength to contain the expanding gas, leading to cell opening and foam collapse.[9][10]

    • Solution:

      • Adjust the Catalyst Package: Increase the concentration of the gelling catalyst (e.g., a tin-based catalyst like stannous octoate) to build viscosity more quickly.[11] Be cautious, as too much catalyst can lead to scorch.

      • Optimize the Surfactant: The silicone surfactant is critical for stabilizing the rising foam by controlling cell nucleation and window formation.[12] Ensure you are using an appropriate grade and concentration for your system's polarity, which is altered by the addition of IPP. You may need to screen different surfactants or adjust the concentration.

      • Control Temperature: The initial temperature of the raw materials affects reaction rates.[13] Maintaining consistent temperatures (typically 20-25°C) is crucial for reproducibility.[14]

  • Symptom B: Reduced Compressive Strength, Hardness, or Increased Brittleness

    • Explanation: The plasticizing effect of IPP can reduce the intermolecular forces between polymer chains, leading to a softer foam with lower mechanical strength.[12][15]

    • Solution:

      • Optimize IPP Loading: Find the minimum effective concentration of IPP that meets your fire standard to lessen the plasticizing effect.

      • Use a Higher Functionality Polyol: Incorporating a polyol with a higher hydroxyl functionality can increase the crosslink density of the final polymer network, counteracting the softening effect of the IPP.

      • Re-evaluate Isocyanate Index: A slightly higher isocyanate index (e.g., 1.05 to 1.10) can increase rigidity and crosslinking, potentially improving mechanical properties.

  • Symptom C: Scorch (Internal Discoloration)

    • Explanation: Scorch is a result of thermal degradation in the center of the foam bun, caused by the significant heat generated during the exothermic polymerization reaction.[11] High levels of certain additives can sometimes exacerbate this issue.

    • Solution:

      • Reduce Bun Size (Lab Scale): For lab experiments, use smaller molds to allow for better heat dissipation.

      • Optimize Catalyst Package: Amine catalysts can sometimes contribute to scorch. Evaluate different types or slightly reduce the concentration if possible.

      • Introduce Antioxidants: Add a small amount (0.1 - 0.5 php) of a liquid antioxidant package to the formulation to improve the foam's thermal stability.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol 1: Lab-Scale Preparation of a Free-Rise PU Foam

This protocol outlines a basic procedure for creating a hand-mixed, free-rise foam sample for evaluation.

Foam_Protocol Start 1. Weigh Components MixA 2. Prepare 'A-Side': Combine Polyol, IPP, Catalysts, Surfactant, and Water in a cup. Start->MixA Homogenize 3. Homogenize A-Side: Mix at 2000-3000 RPM for 60 seconds. MixA->Homogenize AddB 4. Add 'B-Side' (Isocyanate) to the A-Side. Homogenize->AddB MixFinal 5. Final Mix: Mix at 3000-5000 RPM for 5-7 seconds. (Critical Step!) AddB->MixFinal Pour 6. Pour immediately into a pre-weighed box or mold. MixFinal->Pour Cure 7. Allow to cure: Let foam free-rise. Tack-free in minutes, full cure in >24 hours. Pour->Cure

Caption: Standard workflow for lab-scale PU foam preparation.
  • Component Preparation: Accurately weigh all components (polyol, IPP, water, catalysts, surfactant) into a mixing cup (e.g., a paper cup). This is the "A-Side" or polyol blend.

  • Homogenization: Mix the A-Side components thoroughly with a high-shear mixer until the blend is uniform.

  • Isocyanate Addition: Weigh the required amount of isocyanate (the "B-Side") and add it to the A-Side.

  • Final Mixing: Immediately mix with high shear for a short, precise duration (typically 5-10 seconds). Over-mixing can cause cell collapse. Under-mixing results in an incomplete reaction.

  • Pouring: Quickly pour the reacting mixture into a container (e.g., a cardboard box) and allow it to rise freely.

  • Curing: Allow the foam to cure at ambient conditions for at least 24 hours before cutting and testing samples.[14]

Protocol 2: Standard Flammability Testing

A multi-test approach is recommended for a comprehensive assessment of fire performance.

Test StandardDescriptionKey Parameter(s) MeasuredRelevance
UL-94 A small-scale vertical or horizontal burn test. Samples are exposed to a flame for a set time.[1]After-flame time, after-glow time, dripping behavior.Classifies materials (e.g., V-0, V-1, V-2, HBF). Widely used for quality control and initial screening.
ASTM D2863 / ISO 4589 Limiting Oxygen Index (LOI). Determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support combustion of a sample.[16]LOI Value (%).Higher LOI indicates better flame retardancy. Useful for quantitative comparison of different formulations.
ASTM E1354 / ISO 5660 Cone Calorimetry. Measures heat release rate and other parameters when a sample is exposed to a controlled level of radiant heat.[16]Heat Release Rate (HRR), Time to Ignition (TTI), Total Heat Release (THR), Smoke Production.Provides the most comprehensive data on a material's fire behavior, closely simulating a real-world fire scenario.

Section 4: Advanced FAQs

Q: How does IPP compare to common halogenated flame retardants like Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)? A: IPP is a non-halogenated alternative. Halogenated flame retardants, while often very effective, are under increasing regulatory and health scrutiny due to concerns about their persistence, bioaccumulation, and the generation of toxic and corrosive byproducts (e.g., halogenated dioxins and furans) during combustion.[17][18][19] IPP offers a more favorable environmental and health profile, which is a primary driver for its adoption.[20] However, halogenated FRs can sometimes be more efficient on a weight basis, meaning IPP may require higher loading levels or synergistic packages to achieve equivalent performance.

Q: What are the primary Environmental, Health, and Safety (EHS) considerations when working with IPP? A: IPP is generally considered to have a better EHS profile than many halogenated flame retardants.[20] However, like all industrial chemicals, it should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Ensure adequate ventilation in the work area to avoid inhaling any vapors, particularly during the mixing and curing stages when the foam is exotherming.

References

  • Vertex AI Search. (n.d.). Guide to Troubleshoot Continuous Foam Production Challenges.
  • Imenpol. (2024, September 23). Troubleshooting polyurethane spray foam. Imenpol blog.
  • Profoam Corporation. (2025, March 14). Troubleshooting Pressure Imbalances.
  • Jointas Chemical. (2023, May 30). PU Foam | 12 Common Problems & Solutions of One-component Polyurethane Foam Sealant During Construction.
  • Aleader Tire. (2022, May 23). Problems and Solutions in Polyurethane Foam Production Knowledge.
  • National Institutes of Health. (n.d.). Mechanical Property and Microcellular Foamability of iPP/PA11/PP-g-MAH Blends.
  • (2025, November 7). Synergistic Effects on Morphology and Properties of Polyurethane-Rubber foam Composite.
  • National Institutes of Health. (n.d.). Results from Screening Polyurethane Foam Based Consumer Products for Flame Retardant Chemicals: Assessing Impacts on the Change in the Furniture Flammability Standards.
  • General Plastics. (n.d.). ASTM Standards for Flame Retardant Foam – What You Need to Know.
  • MDPI. (n.d.). Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications.
  • ResearchGate. (n.d.). Optimizing the preparation parameters of eco‐friendly flexible polyurethane foams derived from a corn‐based bio‐polyol.
  • ResearchGate. (2025, August 6). Assessment of spray polyurethane foam worker exposure to organophosphate flame retardants through measures in air, hand wipes, and urine.
  • National Institutes of Health. (n.d.). Thermal and Flammability Analysis of Polyurethane Foams with Solid and Liquid Flame Retardants: Comparative Study.
  • White Rose eTheses Online. (2020, September 8). Optimisation of a flexible polyurethane foam formulation for use as soilless growing media.
  • MDPI. (n.d.). Enhanced Fire Safety of Rigid Polyurethane Foam via Synergistic Effect of Phosphorus/Nitrogen Compounds and Expandable Graphite.
  • (2021, May 25). Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry.
  • (2015, October 6). Thermal insulation materials made of rigid polyurethane foam.
  • ResearchGate. (2025, August 7). Flame retardant properties of polyurethane produced by the addition of phosphorous containing polyurethane oligomers (II).
  • Google Patents. (n.d.). WO2001030895A1 - Process for the preparation of a flexible polyurethane foam.
  • Pinfa. (2025, February 18). Review of flame retardants for PU foam.
  • (2025, July 2). Advances in the Applications and Studies of Polyurethane Foam for Flexible Strain Sensors.
  • MDPI. (2023, April 17). Hydrophobic, Mechanical, and Physical Properties of Polyurethane Nanocomposite: Synergistic Impact of Mg(OH)2 and SiO2.
  • ACS Publications. (2011, May 18). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environmental Science & Technology.
  • ResearchGate. (2022, September 5). (PDF) Flexible polyurethane foam with improved oleophilic and hydrophobic properties for oil spill cleaning.
  • (n.d.). Advances in Flame-Retardant Coatings for Rigid Polyurethane Foams: A Critical Review.
  • ResearchGate. (2025, October 15). (PDF) Enhanced Fire Safety of Rigid Polyurethane Foam via Synergistic Effect of Phosphorus/Nitrogen Compounds and Expandable Graphite.
  • ResearchGate. (2025, August 7). (PDF) The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams.
  • Preprints.org. (2023, November 27). The Decomposition of Polyurethane and Fire Retardants: A Review.
  • EPA. (2015, August 1). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update.
  • ResearchGate. (2025, August 9). Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products.
  • Google Patents. (n.d.). US6045741A - Preparation of flexible polyurethane foam.
  • National Institutes of Health. (n.d.). The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams.
  • RSC Publishing. (2018, March 12). Establishment of a highly efficient flame-retardant system for rigid polyurethane foams based....
  • IDEAS/RePEc. (n.d.). Influence of plastic content on synergistic effect and bio-oil quality from the co-pyrolysis of waste rigid polyurethane foam and sawdust mixture.
  • Empa. (n.d.). Phosphorous based flame retardant used in polyurethane applications.

Sources

Optimization

Resolving co-elution issues of IPP isomers in gas chromatography

Technical Support Center: Gas Chromatography Guide: Resolving Co-elution Issues of Isopentenyl Pyrophosphate (IPP) Isomers Welcome, researchers and drug development professionals. This guide, prepared by our Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography

Guide: Resolving Co-elution Issues of Isopentenyl Pyrophosphate (IPP) Isomers

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and FAQs to address the significant challenge of separating Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP), using gas chromatography (GC). Due to their structural similarity, high polarity, and thermal instability, these isomers frequently co-elute, complicating accurate quantification. This resource offers field-proven insights and systematic protocols to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate IPP and its isomer DMAPP using Gas Chromatography?

A: The difficulty stems from several intrinsic properties of these molecules. IPP and DMAPP are constitutional isomers with nearly identical boiling points and polarities, making chromatographic separation challenging.[1][2] Furthermore, as pyrophosphates, they are non-volatile and thermally labile, meaning they decompose at the high temperatures typically used in GC injectors and columns. Therefore, direct analysis is not feasible, and a chemical modification step known as derivatization is mandatory to make them suitable for GC analysis.[3][4]

Q2: What is derivatization and why is it essential for IPP analysis?

A: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[4] For IPP and DMAPP, the primary goals are to:

  • Increase Volatility: By replacing the polar pyrophosphate group with a less polar, more volatile functional group.

  • Improve Thermal Stability: To prevent the molecules from degrading in the hot GC inlet and column. Common methods include dephosphorylation to form the corresponding alcohols (isoprenol and prenol) or silylation to create trimethylsilyl (TMS) derivatives.[3][5]

Q3: I see a single, broad peak where I expect two. How can I confirm if it's co-elution?

A: A perfectly symmetrical peak can still hide co-eluting compounds.[6] The first signs are often subtle peak asymmetries, such as a shoulder on the leading or trailing edge of the peak.[6] If you are using a mass spectrometer (MS) detector, you can analyze the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates that more than one compound is present.[6]

Q4: Can't I just use a longer column to resolve the isomers?

A: While increasing column length does increase the number of theoretical plates (efficiency) and can improve resolution, it is often the least effective way to resolve challenging isomers.[7] Doubling the column length only increases resolution by a factor of about 1.4, while significantly increasing analysis time and column cost.[7] For isomers with very similar properties, changing the column's stationary phase chemistry (selectivity) is a much more powerful and effective approach.[8]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving co-elution and other common chromatographic issues encountered during IPP isomer analysis.

Problem 1: Complete Co-elution or Poor Resolution (Rs < 1.5)

Q: My IPP and DMAPP derivative peaks are completely merged or have a resolution value significantly less than 1.5. Where do I start?

A: This is fundamentally a problem of selectivity or efficiency. The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and the retention factor (k).[9] For isomers, selectivity is the most critical factor.[8] Your initial goal is to alter the chemical interactions between your derivatized isomers and the stationary phase.

Logical Troubleshooting Workflow

A Co-elution Observed (Rs < 1.5) B Step 1: Optimize Oven Temperature Program A->B C Is Resolution Improved? B->C   D Step 2: Change Stationary Phase (Selectivity) C->D No G Problem Resolved C->G Yes E Is Resolution Improved? D->E   F Step 3: Optimize Column Dimensions & Flow (Efficiency) E->F No E->G Yes F->G Yes H Consult Advanced Techniques (e.g., GCxGC) F->H No

Caption: A logical workflow for systematically troubleshooting co-elution.

Step 1: Optimize the Oven Temperature Program

  • Causality: Temperature directly influences analyte vapor pressure and retention factor (k). Lowering the temperature increases the analyte's interaction time with the stationary phase, which can improve separation for early-eluting peaks.[10] Modifying the ramp rate can also subtly alter selectivity, as it changes the elution temperature of the analytes.[11] A slower ramp rate gives the column more "time" to perform the separation.[9]

  • Recommended Action:

    • Lower the Initial Temperature: If your isomers elute early in the run (low retention factor, k), reducing the initial oven temperature by 10-20°C will increase retention and may improve resolution.[12]

    • Decrease the Ramp Rate: A good starting point for a temperature program is a ramp rate of 10°C per column dead time.[11] Try cutting your current ramp rate in half (e.g., from 10°C/min to 5°C/min) in the region where the isomers elute.

    • Introduce an Isocratic Hold: If you know the approximate elution temperature of the pair, try adding a 1-2 minute isothermal hold about 20-30°C below that temperature to allow the peaks to separate further.

Step 2: Change the Stationary Phase (The Most Critical Step for Isomers)

  • Causality: The stationary phase chemistry dictates the primary intermolecular interactions (e.g., dispersion, dipole-dipole) that govern separation.[8] To separate isomers, you need a stationary phase that can differentiate between their subtle structural differences. "Like dissolves like" is a guiding principle; the polarity of the stationary phase should be matched to the analytes for optimal interaction and retention.[13]

  • Recommended Action:

    • Switch Polarity: If you are using a non-polar phase (e.g., DB-5ms, HP-5ms), the separation is based almost entirely on boiling points, which are nearly identical for IPP isomers. You must introduce different separation mechanisms.

    • Try a High-Polarity Column: A polyethylene glycol (PEG) phase, often called a "WAX" column, is an excellent choice. Its ability to engage in hydrogen bonding can provide unique selectivity for polar derivatives.

    • Consider Highly Selective Phases: For extremely difficult separations, phases like Tris(cyanoethoxy)propane (TCEP) offer very high selectivity for polarizable compounds due to strong dipole interactions, although they have lower temperature limits.[14] Ionic liquid columns are a modern alternative with high polarity and better thermal stability.[14]

Stationary Phase Type Example Primary Interaction Suitability for IPP/DMAPP Derivatives
Non-Polar 5% Phenyl Polysiloxane (DB-5)Dispersion ForcesPoor - Separates primarily by boiling point.
Mid-Polar 50% Phenyl Polysiloxane (DB-17)Dispersion, π-π InteractionsModerate - May provide some selectivity.
High-Polar Polyethylene Glycol (WAX)Hydrogen Bonding, DipoleExcellent - Strong potential for resolving polar derivatives.
Highly Selective TCEP / Ionic LiquidStrong Dipole-DipoleExcellent - Designed for difficult isomer separations.[14]

Step 3: Optimize for Efficiency (N)

  • Causality: Efficiency refers to the narrowness of the chromatographic peaks. Narrower peaks are easier to resolve, even if their centers are close together.[6] Efficiency is primarily affected by the column dimensions and the carrier gas velocity.

  • Recommended Action:

    • Use a Narrower Column: Switching from a 0.25 mm ID column to a 0.18 mm ID column can significantly increase efficiency, but be aware that this also reduces sample capacity, making the column easier to overload.[7]

    • Optimize Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen is preferred over Nitrogen for better efficiency at higher velocities) is set to its optimal linear velocity. This can be calculated using method development software or set based on the column manufacturer's recommendations.

    • Increase Column Length: If you have achieved some separation but need a bit more resolving power, increasing the column length from 30 m to 60 m can be a final step.[15]

Problem 2: Asymmetric Peak Shapes (Tailing or Fronting)

Asymmetric peaks reduce resolution and make integration for quantification unreliable.

Q: My isomer peaks are tailing. What does this indicate?

A: Peak tailing is typically caused by unwanted interactions between the analyte and active sites in the GC system, or by physical issues in the flow path. [16][17]

  • Probable Cause 1: Active Sites. The sample path contains areas (e.g., metal surfaces in the inlet, contaminated liner, exposed silica on the column) that can adsorb polar analytes.

    • Solution:

      • Use a Deactivated Inlet Liner: Never use an empty, non-deactivated liner. A liner with deactivated glass wool provides an inert surface for vaporization and traps non-volatile residues.[18][19]

      • Perform Inlet Maintenance: Regularly replace the liner, septum, and gold seal. Contamination from previous injections can create active sites.[18]

      • Trim the Column: Trim 10-20 cm from the front of the column to remove any area that has been contaminated or where the stationary phase has degraded.[20]

  • Probable Cause 2: Poor Column Installation. An improper cut on the column end or incorrect installation depth in the inlet/detector can create "dead volume" or turbulence, causing tailing.[17]

    • Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer.[17] Install it according to the instrument manufacturer's specified depth.

Q: My isomer peaks are fronting. What is the cause?

A: Peak fronting is a classic symptom of column overload or a mismatch between the sample solvent and the stationary phase. [21][22]

  • Probable Cause 1: Column Overload. You are injecting too much mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel ahead of the main band.[21]

    • Solution:

      • Dilute Your Sample: Prepare a 1:10 or 1:100 dilution of your derivatized sample and re-inject.

      • Increase the Split Ratio: If using a split injection, change the ratio from 20:1 to 50:1 or 100:1 to reduce the amount of sample reaching the column.

  • Probable Cause 2: Solvent Mismatch. Injecting a sample in a solvent that is much stronger or has a very different polarity than the stationary phase can cause peak distortion, especially for early eluting peaks.[23]

    • Solution: If possible, dissolve the derivatized sample in a solvent that is more compatible with the stationary phase.

Experimental Protocols

Protocol 1: Derivatization of IPP/DMAPP via Dephosphorylation

This protocol converts the non-volatile pyrophosphates into their corresponding volatile alcohols (isoprenol and prenol) for GC analysis.[3]

Workflow for Derivatization

A 1. Sample Extraction (e.g., from plant tissue) B 2. Add Alkaline Phosphatase & Buffer A->B C 3. Incubate at 37°C (e.g., 1-2 hours) B->C D 4. Quench Reaction & Extract with Organic Solvent (e.g., Hexane) C->D E 5. Concentrate Extract (Nitrogen blowdown) D->E F 6. Analyze by GC-MS E->F

Caption: Experimental workflow for preparing IPP/DMAPP for GC analysis.

Step-by-Step Methodology:

  • Sample Preparation: Begin with a crude plant extract or a purified sample containing IPP and DMAPP.

  • Enzymatic Reaction: To a 100 µL aqueous sample, add 10 µL of a suitable buffer (e.g., Tris-HCl, pH 8.5) and 5-10 units of Calf Intestinal Alkaline Phosphatase.

  • Incubation: Gently mix and incubate the reaction vial at 37°C for 1-2 hours to ensure complete dephosphorylation.

  • Extraction: After incubation, stop the reaction by adding 200 µL of a water-immiscible organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously for 1 minute to extract the resulting isoprenol and prenol.

  • Phase Separation: Centrifuge the sample for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a clean GC vial.

  • Concentration (Optional): If sample concentrations are low, the solvent can be carefully evaporated under a gentle stream of nitrogen.[24] Reconstitute in a small, known volume of solvent.

  • Analysis: The sample is now ready for injection into the GC-MS.

References

  • Benchchem.
  • Axion Labs.
  • Chromatography Forum.
  • Phenomenex. LC Technical Tip: Identifying & Correcting Fronting Peaks.
  • Phenomenex. Top GC Troubleshooting Questions Answered.
  • Separation Science. Fixing GC Peak Tailing for Cleaner Results.
  • ResearchGate.
  • Restek. Guide to GC Column Selection and Optimizing Separations. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • Element Lab Solutions.
  • PerkinElmer.
  • Molecules. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. [Link]

  • ResearchGate. Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry. [Link]

  • Restek.
  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing.
  • Biotage.
  • LCGC International.
  • PubMed Central (PMC). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. [Link]

  • Restek. GC Troubleshooting—Tailing Peaks.
  • Agilent.
  • Semantic Scholar.
  • Sigma-Aldrich.
  • YouTube. Tailing Peaks - Part 2 - GC Troubleshooting Series.
  • Element Lab Solutions. 5 ways to improve your Split / Splitless Injection.
  • Sigma-Aldrich.

Sources

Troubleshooting

Enhancing the shelf-life and storage stability of isopropylphenyl phosphate

Technical Support Center: Isopropylphenyl Phosphate (IPPP) Stability & Storage Topic: Enhancing the Shelf-Life and Storage Stability of Isopropylphenyl Phosphate Audience: Researchers, Formulation Scientists, and Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropylphenyl Phosphate (IPPP) Stability & Storage

Topic: Enhancing the Shelf-Life and Storage Stability of Isopropylphenyl Phosphate Audience: Researchers, Formulation Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & Technical FAQs

Introduction: The Stability Paradox

Isopropylphenyl phosphate (IPPP) is a workhorse phosphate ester, widely utilized as a flame retardant and plasticizer. In drug development and high-precision research, however, it is often treated as a critical reagent or excipient where purity is paramount .

The core challenge with IPPP is its susceptibility to hydrolysis and oxidation . Unlike simple solvents, IPPP degrades autocatalytically—meaning the breakdown products (acids) catalyze further degradation. This guide provides the protocols necessary to break this cycle, ensuring your material remains within specification for critical assays.

Module 1: The Degradation Mechanism (The "Why")

To stabilize IPPP, you must understand what destroys it. The primary enemy is moisture, followed by oxidative stress.

Mechanism 1: Hydrolysis (The Acid Loop)

Water attacks the phosphate ester bond, cleaving it to release an acidic phosphate partial ester and a phenol derivative (isopropylphenol).

  • Critical Insight: The phosphoric acid derivative generated is a strong acid. This acid acts as a catalyst, accelerating the hydrolysis of the remaining IPPP. This is why "wet" IPPP degrades exponentially faster than dry IPPP.

Mechanism 2: Oxidation (The Yellowing)

The isopropyl group on the phenyl ring is susceptible to oxidation, leading to the formation of quinonoid structures. This manifests as a yellow-to-brown discoloration.

Diagram 1: IPPP Degradation Pathways

IPPP_Degradation cluster_hydrolysis Hydrolysis Cycle (Autocatalytic) cluster_oxidation Oxidation Pathway IPPP Isopropylphenyl Phosphate (Intact Ester) Acid_Prod Partial Phosphate Esters (Acidic) IPPP->Acid_Prod Hydrolysis (Slow start) Phenol Isopropylphenol IPPP->Phenol Cleavage Water Moisture (H2O) Water->Acid_Prod Acid_Prod:s->IPPP:s Catalyzes (Fast degradation) Quinones Quinonoid Structures (Yellow/Brown Color) Phenol->Quinones Oxidation (Light/O2 exposure)

Caption: The autocatalytic hydrolysis loop (red) is the primary stability risk. Acidic byproducts accelerate further breakdown.

Module 2: Storage Protocols (The "How")

Core Directive: Prevent the entry of water to stop the acid loop before it starts.

Protocol A: The "Dry & Dark" Standard
  • Container: Borosilicate glass (amber) is standard for small volumes. For bulk storage, 316 Stainless Steel or high-density polyethylene (HDPE) is preferred. Avoid plain steel (iron promotes oxidation).

  • Headspace: Always overlay with Dry Nitrogen or Argon before sealing. This displaces humid air and oxygen.

  • Temperature: Store at 4°C to 15°C . While IPPP is stable at room temperature, lower temperatures significantly retard the hydrolysis rate constant.

Protocol B: Handling Aliquots

Repeated opening of a stock bottle introduces atmospheric moisture.

  • Aliquot immediately upon receipt into single-use amber vials.

  • Seal under nitrogen.

  • Store aliquots in a desiccator cabinet (<20% RH).

Diagram 2: Storage Decision Tree

Storage_Workflow Start Incoming IPPP Batch Test QC Check: Acid Value & Water Content Start->Test Decision Is Acid Value > 0.1 mg KOH/g? Test->Decision Purify Perform Rescue Protocol (See Module 3) Decision->Purify Yes (Degraded) Aliquot Aliquot under N2/Argon Decision->Aliquot No (Pass) Purify->Test Re-test Store Store: Dark, 4-15°C Desiccated Environment Aliquot->Store

Caption: Workflow for incoming material. Immediate QC prevents contaminating experiments with degraded reagent.

Module 3: Troubleshooting & FAQs

Q1: My IPPP has turned from colorless to pale yellow. Is it still usable?
  • Diagnosis: This indicates oxidation of the phenolic moieties, likely due to light exposure or storage in non-air-tight containers.

  • Impact: For flame retardancy or plasticizing, it is likely fine. For analytical standards or synthesis , it is compromised. The quinones formed can act as radical scavengers, interfering with polymerization or radical-based reactions.

  • Action: If purity is critical, perform the Alumina Plug Purification (see below).

Q2: The viscosity of the fluid seems to have increased. Why?
  • Diagnosis: This is a symptom of advanced hydrolysis or polymerization . As phosphate esters hydrolyze, the formation of hydrogen-bonding acidic species (phosphoric acid derivatives) increases intermolecular attraction, raising viscosity.

  • Action: Check the Acid Value immediately. If Acid Value > 0.5 mg KOH/g, the material is likely beyond rescue for sensitive applications and should be discarded.

Q3: Can I add stabilizers to my research-grade IPPP?
  • Expert Insight: For research, physical stabilization (inert gas, cold) is superior to chemical additives, which introduce impurities. However, if you are preparing a stock solution for long-term storage and can tolerate additives:

    • Acid Scavenger: Add 0.5% Epoxidized Soybean Oil (ESO) or ERL-4221 (cycloaliphatic epoxide). These react with any free acid formed, neutralizing the catalyst.

    • Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to prevent yellowing.

Module 4: Rescue Protocol (Purification)

If your IPPP has a high acid value (indicating hydrolysis) but you cannot replace it immediately, use this protocol to remove acidic impurities.

Protocol: Basic Wash & Drying

  • Objective: Remove phosphoric acid derivatives and phenols.

  • Reagents: Sodium Bicarbonate (5% aq), Distilled Water, Magnesium Sulfate (anhydrous).

  • Dissolve: Dilute IPPP 1:1 with a non-polar solvent (e.g., Toluene or Hexane) to lower viscosity.

  • Wash: Extract twice with 5% Aqueous Sodium Bicarbonate .

    • Mechanism:[1][2][3][4][5][6] Converts acidic phosphates into water-soluble sodium salts.

  • Rinse: Wash once with distilled water to remove residual base.

  • Dry: Stir organic layer with Anhydrous Magnesium Sulfate for 30 mins. Filter.

  • Evaporate: Remove solvent under vacuum (Rotavap).

  • Validate: Titrate a small sample. Target Acid Value: < 0.05 mg KOH/g .

Module 5: Analytical Monitoring

Data is the only way to trust your reagent. Use these metrics to validate shelf-life.

ParameterMethodSpecification (High Purity)Specification (Industrial)Significance
Acid Value Titration (ASTM D974)< 0.05 mg KOH/g< 0.1 mg KOH/gCritical. Measures extent of hydrolysis. High acid = autocatalytic degradation.
Water Content Karl Fischer (ASTM D6304)< 500 ppm (0.05%)< 1000 ppm (0.1%)Predictive. High water guarantees future degradation.
Color APHA / Pt-Co< 50< 100Indicates oxidation (yellowing).
Purity (GC) GC-MS / GC-FID> 99.0%> 95%Detects free phenols and isomer shifts.

References

  • Vertex AI Search. (2025). Synthesis and Storage Stability of Diisopropylfluorophosphate. National Institutes of Health (NIH). Link

  • Machinery Lubrication. (2010). How to Monitor and Maintain Phosphate Ester Fluids. Noria Corporation. Link

  • Solvay / Lanxess Technical Data. (2017). Phosphate Ester Flame Retardants: Storage and Handling Guidelines. Link

  • Environment Agency (UK). (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Link

  • Fluitec. (2016). The Top 5 Problems with EHC Fluids (Phosphate Esters). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Isopropylphenyl Phosphate (IPPP) vs. Triphenyl Phosphate (TPP) Thermal Performance

[1] Executive Summary: The Phase-Stability Trade-off In the development of high-performance flame retardants and functional fluids, the choice between Isopropylphenyl phosphate (IPPP) and Triphenyl phosphate (TPP) repres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Phase-Stability Trade-off

In the development of high-performance flame retardants and functional fluids, the choice between Isopropylphenyl phosphate (IPPP) and Triphenyl phosphate (TPP) represents a critical decision matrix between thermal resilience and rheological utility .

While TPP serves as the industry benchmark for thermal stability in solid-phase applications, its utility is limited by its high melting point (~49–50°C). IPPP, a complex isomeric mixture, sacrifices a marginal degree of thermal onset stability (approx. 6–10°C lower


) to achieve a liquid state at room temperature. This guide delineates the precise thermal boundaries of both molecules, providing experimental evidence that IPPP retains sufficient oxidative stability for hydraulic and plasticizer applications where TPP’s crystallinity would be catastrophic.

Chemical Architecture & Mechanism[1]

The thermal performance divergence stems directly from the alkylation of the phenyl ring.

  • Triphenyl Phosphate (TPP): A symmetrical triaryl ester. Its degradation is primarily driven by P-O-C bond scission, releasing phosphoric acid species that promote char in the condensed phase. The lack of aliphatic hydrogens confers high oxidative resistance.

  • Isopropylphenyl Phosphate (IPPP): A mixture of isomers (ortho-, meta-, para- substituted). The introduction of the isopropyl group (

    
    ) creates a "weak link" relative to the pure aryl structure. The benzylic hydrogen is susceptible to radical attack and oxidative abstraction, slightly lowering the onset temperature of degradation compared to TPP.
    
Visualization: Degradation Pathways

The following diagram contrasts the degradation initiation mechanisms.

DegradationPathways Start_TPP Triphenyl Phosphate (TPP) Mech_TPP P-O-C Bond Scission (High Energy Barrier) Start_TPP->Mech_TPP > 220°C Start_IPPP Isopropylphenyl Phosphate (IPPP) Mech_IPPP Benzylic H Abstraction (Oxidative Susceptibility) Start_IPPP->Mech_IPPP ~210°C (Oxidative) Inter_Acid Phosphoric Acid Species Mech_TPP->Inter_Acid Mech_IPPP->Inter_Acid Inter_Radical Alkyl Radicals Mech_IPPP->Inter_Radical Result_Char Condensed Phase Char (Thermal Barrier) Inter_Acid->Result_Char Dehydration Result_Volatile Volatile Fragments Inter_Radical->Result_Volatile

Figure 1: Mechanistic divergence in thermal degradation. TPP resists breakdown until bond scission, whereas IPPP has a secondary alkyl-oxidation pathway.

Thermal Performance Analysis

The following data synthesizes Thermogravimetric Analysis (TGA) results under nitrogen atmosphere. The "5% Weight Loss" (


) is the standard metric for the onset of failure in formulation contexts.
Table 1: Comparative Thermal Stability Data
PropertyTriphenyl Phosphate (TPP)Isopropylphenyl Phosphate (IPPP)Delta (

)
Physical State (25°C) Solid (Crystalline)Liquid (Viscous)Phase Change
Melting Point 49–50°C<-20°C (Pour Point)~70°C advantage
TGA 5% Weight Loss (

)
222°C [1]216°C [2]-6°C
TGA 10% Weight Loss ~240°C235°C [2]-5°C
Flash Point (Open Cup) 220°C>220°C [3]Negligible
Mechanism Focus Char Promoter (Solid Phase)Char Promoter + Radical ScavengerSynergistic

Analysis: While TPP exhibits a statistically higher onset temperature (222°C vs 216°C), the 6°C difference is often negligible in industrial processing (e.g., PVC extrusion or hydraulic operation). However, for drug delivery systems or ultra-high-temp engineering plastics (like PEEK/PPS), the superior oxidative stability of TPP makes it the preferred additive if the solid state can be accommodated.

Rheological Impact of Heat

For hydraulic and lubricant applications, viscosity retention under heat is paramount.

  • TPP: Must be dissolved in a solvent or kept above 50°C to function as a fluid.

  • IPPP: Maintains liquid viscosity (42–114 mPa[1]·s at 25°C depending on grade) and exhibits a stable Viscosity Index (VI), crucial for preventing equipment seizure at high operating temperatures [4].

Experimental Protocols

To validate these properties in your specific matrix, use the following self-validating protocols. These are adapted from ASTM standards but modified for comparative research rigor.

Protocol A: Comparative Thermogravimetric Analysis (TGA)

Objective: Determine the precise onset of degradation (


) for IPPP vs. TPP.
  • Sample Prep:

    • TPP: Grind solid TPP to fine powder to maximize surface area contact.

    • IPPP: Use a micro-pipette to load liquid IPPP; ensure no bubbles.

    • Mass: 10.0 mg ± 0.1 mg (Crucial for reproducibility).

  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 60 mL/min (Inert degradation).
      
    • Optional: Run a second set in Air to test oxidative stability.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 700°C.

  • Data Extraction:

    • Derive the First Derivative (DTG) curve.

    • Identify temperature at exactly 95% mass remaining (

      
      ).
      
Protocol B: Viscosity-Temperature Profiling

Objective: Assess rheological stability of IPPP under thermal stress.

  • Standard: ASTM D445 (Kinematic Viscosity).

  • Procedure:

    • Load IPPP into a Ubbelohde viscometer.

    • Measure flow time at 40°C and 100°C.

    • Calculate Viscosity Index (VI).

  • Validation:

    • Compare against TPP (molten) at >55°C. Note: TPP cannot be measured at 40°C.

Visualization: TGA Workflow

TGA_Workflow Step1 Sample Preparation (10mg ±0.1mg) Step2 Atmosphere Selection (N2 for Pyrolysis, Air for Oxidation) Step1->Step2 Step3 Thermal Ramp (10°C/min to 700°C) Step2->Step3 Data1 Extract T(5%) Onset Step3->Data1 Data2 Calculate Char Yield @ 600°C Step3->Data2 Decision Is T(5%) > Process Temp? Data1->Decision

Figure 2: Standardized workflow for determining thermal stability limits.

Conclusion & Recommendations

For Drug Development & Synthesis:

  • Select Triphenyl Phosphate (TPP) if your process involves solid dispersions or requires maximum chemical inertness and thermal stability up to 220°C. Its crystalline nature provides a predictable, stable excipient profile.

For Industrial Fluids & Plasticizers:

  • Select Isopropylphenyl Phosphate (IPPP) if the application requires a liquid state at room temperature (e.g., hydraulic fluids, flexible PVC). The trade-off of a 6°C lower decomposition temperature is outweighed by the operational advantage of its liquid phase and excellent hydrolytic stability.

Final Verdict: IPPP is the functional equivalent of TPP for dynamic, liquid-phase applications, retaining 97% of TPP's thermal performance while solving the crystallization issue.

References

  • ResearchGate. (2025).[2] Decomposition temperature at 5% weight loss (TGA). Retrieved from [Link]

  • UK Government Service. (2010). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]

  • Victory Chemical. (2024). Triaryl Phosphate Isopropylated (IPPP) Viscosity Specifications. Retrieved from [Link]

  • PubChem. (2025).[3] Triphenyl Phosphate Compound Summary. Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for IPP in sediment samples

An In-Depth Technical Guide to the Validation of Analytical Methods for Isoproturon (IPP) in Sediment Samples Introduction: The Imperative for Rigorous Method Validation Isoproturon (IPP) is a selective, systemic phenylu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Isoproturon (IPP) in Sediment Samples

Introduction: The Imperative for Rigorous Method Validation

Isoproturon (IPP) is a selective, systemic phenylurea herbicide widely used to control weeds in cereal crops.[1] Due to its mobility and persistence in soil and water, it is frequently detected in environmental compartments, including sediment, which acts as a long-term sink and potential source of contamination.[1] The accurate quantification of IPP in sediment is paramount for environmental risk assessment, monitoring the effectiveness of remediation strategies, and ensuring regulatory compliance.

However, sediment is a notoriously complex and heterogeneous matrix, presenting significant analytical challenges. Therefore, simply having a method that can detect IPP is insufficient; the method itself must be rigorously validated. Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[2] It is the bedrock of data integrity, ensuring that the results generated are reliable, reproducible, and fit for purpose.

This guide provides a comprehensive comparison of two prevalent analytical techniques for IPP determination—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It delves into the core principles of method validation, offers detailed experimental protocols, and presents comparative data to empower researchers and scientists in selecting and validating the most appropriate method for their objectives.

Pillars of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the fundamental performance characteristics that must be assessed during validation. These parameters, largely defined by international guidelines such as those from the International Council for Harmonisation (ICH) and SANCO (Directorate-General for Health and Food Safety), form a self-validating system where each parameter interrogates a different aspect of the method's performance.[3][4][5]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] In sediment analysis, this is critical to distinguish IPP from the vast array of organic matter and potential interferents.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3] This confirms that the detector response scales predictably with the amount of IPP.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3] It is typically evaluated using a certified reference material or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[3] This provides an indication of its reliability during normal usage.

The Core Challenge: Extraction of IPP from Sediment

The most significant hurdle in sediment analysis is the efficient and clean extraction of the target analyte from the complex matrix. The choice of extraction method directly impacts recovery, cleanliness of the final extract, and consequently, the accuracy and sensitivity of the instrumental analysis.

Workflow for Sediment Sample Preparation

G cluster_analysis Instrumental Analysis Analysis HPLC-UV or LC-MS/MS Analysis FinalExtract FinalExtract FinalExtract->Analysis

Two primary techniques have gained prominence for pesticide extraction from soil and sediment:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction and partitioning step using a solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride).[8] This is followed by a cleanup step called dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is mixed with a sorbent (like Primary Secondary Amine, PSA) to remove interferences.[8] Its popularity stems from its high throughput, low solvent consumption, and excellent recoveries for a wide range of pesticides.[9][10]

  • Solid-Phase Extraction (SPE): SPE is a classic cleanup technique that uses a solid sorbent packed into a cartridge to separate the analyte from matrix interferences.[11] The process involves conditioning the sorbent, loading the sample extract, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent.[6][12] SPE can provide very clean extracts but is often more time-consuming and labor-intensive than QuEChERS unless automated.[13]

Comparative Guide: HPLC-UV vs. LC-MS/MS

The choice of instrumental technique is a trade-off between performance requirements, sample complexity, and available resources.

FeatureHPLC-UVLC-MS/MS
Principle of Detection Measures the absorbance of UV light by the analyte at a specific wavelength.[1]Measures the mass-to-charge ratio of the analyte and its characteristic fragment ions.[7][14]
Specificity Moderate. Prone to interference from co-eluting compounds that absorb at the same wavelength.[1]Very High. Highly specific due to the monitoring of unique parent-to-daughter ion transitions.[15]
Sensitivity (LOD/LOQ) Good. Typically in the low µg/L to ng/L range in the final extract.[16]Excellent. Can achieve sub-ng/L detection limits, offering superior sensitivity.[7][17]
Confirmation Capability Low. Identification is based solely on retention time, which is not unique.High. Provides structural information, confirming the analyte's identity with high confidence.[15]
Matrix Effect Susceptible to matrix components that absorb UV light.Less affected by matrix interferences, though ion suppression/enhancement can occur.
Cost & Complexity Lower initial investment and operational costs. Simpler to operate and maintain.Higher initial investment and operational costs. Requires more specialized expertise.
Best Suited For Routine monitoring, screening of less complex samples, higher concentration levels.Trace-level quantification, analysis of complex matrices, confirmatory analysis, research.

Performance Data: A Comparative Validation Summary

The following table summarizes typical validation parameters achieved for IPP analysis in sediment using both techniques, based on data reported in the scientific literature.

Validation ParameterHPLC-UVLC-MS/MSSource(s)
Linearity (R²) > 0.999> 0.998[7][16]
Accuracy (% Recovery) 85 - 105%84 - 110%[7][10][16]
Precision (RSD) < 10%< 7%[7][16]
LOD (in sediment) ~5-10 µg/kg~0.5-1 µg/kg[7][16][17]
LOQ (in sediment) ~15-30 µg/kg~1-3 µg/kg[7][16][17]

Causality Insight: The superior LOD and LOQ of LC-MS/MS are a direct result of its detection principle.[15] While HPLC-UV relies on a physical property (UV absorbance) shared by many molecules, MS/MS detection is based on a unique chemical signature (mass fragmentation), allowing it to filter out background noise and detect the analyte at much lower concentrations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and analysis of IPP in sediment samples.

Protocol 1: QuEChERS Extraction from Sediment

This protocol is adapted from the principles of the QuEChERS method for soil and sediment.[8][9][10]

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup a Weigh 10g of homogenized sediment into a 50mL centrifuge tube b Add 10mL Acetonitrile a->b c Vortex for 1 min b->c d Add QuEChERS salts (4g MgSO₄, 1g NaCl) c->d e Shake vigorously for 1 min d->e f Centrifuge at 4000 rpm for 5 min e->f g Transfer 6mL of the acetonitrile supernatant to a 15mL d-SPE tube f->g Collect Supernatant h d-SPE tube contains: 900mg MgSO₄ 300mg PSA i Vortex for 30 sec g->i j Centrifuge at 4000 rpm for 5 min i->j k Transfer supernatant to a vial for analysis j->k

  • Sample Weighing: Weigh 10 g of air-dried, sieved (<2 mm) sediment into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and disruption of the sediment matrix.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate and 1 g sodium chloride). The magnesium sulfate facilitates the partitioning of water from the acetonitrile, while the salt helps to drive the polar IPP into the organic layer.

  • Shaking & Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate and 300 mg of PSA sorbent. The PSA effectively removes organic acids and other polar interferences.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.

  • Collection: Carefully collect the supernatant, filter if necessary (0.22 µm PTFE), and transfer it to an autosampler vial for analysis.

Protocol 2: HPLC-UV Method

This is a general-purpose method suitable for IPP quantification.

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This ratio provides a good balance of polarity to achieve adequate retention and a reasonable run time for IPP on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm. Rationale: IPP exhibits a strong UV absorbance maximum around this wavelength, providing good sensitivity.[13]

Protocol 3: LC-MS/MS Method

This method provides high sensitivity and specificity.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. Rationale: The formic acid aids in the protonation of IPP, which is essential for positive ion mode mass spectrometry.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[6][17]

  • MS/MS Transitions:

    • Precursor Ion (Q1): m/z 207 ([M+H]⁺).[6][7]

    • Product Ions (Q3): m/z 165 (quantifier) and m/z 72 (qualifier).[6][7] Rationale: Monitoring two transitions, one for quantification and one for confirmation, provides extremely high confidence in the identification of IPP, fulfilling regulatory requirements.

Conclusion: Selecting the Fit-for-Purpose Method

The validation of an analytical method is a non-negotiable step in producing scientifically defensible data for the analysis of IPP in sediment. The choice between HPLC-UV and LC-MS/MS should be guided by the specific objectives of the study.

  • HPLC-UV stands as a robust, cost-effective workhorse for routine monitoring applications where expected IPP concentrations are relatively high and the sediment matrix is not overly complex. Its simplicity and reliability make it an accessible option for many laboratories.

  • LC-MS/MS is the unequivocal gold standard when the highest levels of sensitivity and specificity are required.[14][15] For regulatory purposes, trace-level environmental studies, or research involving complex degradation pathways, the confirmatory power and low detection limits of LC-MS/MS are indispensable.

Ultimately, by carefully following established validation guidelines and understanding the causality behind each experimental choice, researchers can develop a self-validating system that ensures the integrity and trustworthiness of their environmental data.

References

  • Agilent Technologies. (2016). HPLC ANALYSIS OF ISOPROTURON IN WATER USING ONLINE SAMPLE ENRICHMENT. Agilent.
  • World Health Organization (WHO).
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.
  • Muhammad, M., et al. (2019). Determination of Isoproturon in Environmental Samples using the QuEChERS Extraction‐Spectrofluorimetric Method. Environmental Toxicology and Chemistry, 38(12), 2614-2620.
  • Kovalczuk, T., Poustka, J., & Hajšlová, J. (2008). HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds. Czech Journal of Food Sciences, 26(2), 146-152.
  • D'Avila, F. B., et al. (2006). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1331-1338.
  • Kovalczuk, T., Poustka, J., & Hajšlová, J. (2008). HPLC-MS/MS Method for Analysis of Isoproturon in Difficult Matrix: Poppy Seeds. Czech Journal of Food Sciences, 26, 146–152.
  • Verma, K. K., et al. (2003). Spectrophotometric determination of isoproturon using p-aminoacetophenone and its application in environmental and biological samples.
  • AMSbiopharma. (2025).
  • Kislushko, P. M., & Golub, G. V. (2018). Determination of isoproturon residues in grain crops, soil and water by gas-liquid chromatography method. Plant Protection News, (4(98)), 69-74.
  • ResearchGate. (2019). Determination of Isoproturon in Environmental Samples using QuEChERS Extraction‐Spectrofluorimetric Method.
  • Agilent. (2016). HPLC ANALYSIS OF ISOPROTURON IN WATER USING ONLINE SAMPLE ENRICHMENT. Agilent.
  • ResearchGate. (2008). (PDF) HPLC-MS/MS method for analysis of isoproturon in difficult matrix: Poppy Seeds.
  • Yabe, M. J. S., et al. (2011). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. Anais da Academia Brasileira de Ciências, 83(3), 915-924.
  • Barceló, D. (1998). LC-MS methods for trace determination of pesticides in environmental samples. Analusis, 26(6), M104-M109.
  • European Commission. (2013). SANCO/12571/2013. European Commission.
  • PubMed. (2019). Determination of Isoproturon in Environmental Samples using the QuEChERS Extraction-Spectrofluorimetric Method. PubMed.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • Hyötyläinen, T., & Oikari, A. (2004). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run.
  • González-Curbelo, M. Á., et al. (2015). QuEChERS sample preparation for the determination of emerging contaminants in environmental samples. TRAC Trends in Analytical Chemistry, 71, 168-185.
  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. DTSC.
  • FILAB.
  • Ctgb. (2020). Plant protection products Chapter 3 Analytical Methods Version 2.2. Ctgb.

Sources

Validation

Inter-Laboratory Reproducibility of Integrated Physiological Platforms (IPP) for Toxicity Screening

The following guide provides an in-depth technical analysis of Integrated Physiological Platforms (IPP) —specifically focusing on iPSC-derived Microphysiological Systems (MPS) —and their inter-laboratory reproducibility...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Integrated Physiological Platforms (IPP) —specifically focusing on iPSC-derived Microphysiological Systems (MPS) —and their inter-laboratory reproducibility in toxicity screening.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Reproducibility Crisis & The IPP Solution

In the context of preclinical drug development, Integrated Physiological Platforms (IPP) —defined here as high-fidelity, induced Pluripotent Stem Cell (iPSC)-derived microphysiological systems (e.g., Organ-on-Chip, MEA, Impedance-based profiling)—have emerged as the superior alternative to traditional reductionist assays.

The historical reliance on immortalized cell lines (CHO, HEK293) and animal models has been plagued by a "translation gap," where 30% of drugs fail in clinical trials due to unpredicted toxicity. The core challenge for IPP adoption has been inter-laboratory reproducibility : Can a complex, biologically dynamic system yield consistent toxicity data across different sites, operators, and equipment?

This guide synthesizes data from major validation initiatives (including the CiPA and CSA studies) to objectively compare IPP performance against traditional alternatives.

Technology Overview: Integrated Physiological Platforms (IPP)

IPP represents a paradigm shift from "target-based" to "system-based" toxicology. Unlike simple endpoint assays (e.g., MTT), IPP captures dynamic, time-resolved physiological responses.

Core Mechanism
  • Cell Source: Human iPSC-derived Cardiomyocytes (hiPSC-CMs) or Hepatocytes.

  • Readout Modalities:

    • Microelectrode Array (MEA): Measures Field Potential Duration (FPD) and arrhythmia events (electrophysiology).

    • Impedance (xCELLigence): Measures contractility, cytotoxicity, and barrier integrity (label-free).

    • High-Content Imaging (HCI): Measures mitochondrial health, calcium flux, and structural integrity.

Mechanistic Diagram: IPP Toxicity Detection Pathway

The following diagram illustrates how IPP integrates multiple signals to predict toxicity, contrasting with the single-endpoint failure of traditional assays.

IPP_Pathway cluster_Traditional Traditional Assay (hERG/MTT) cluster_IPP Integrated Physiological Platform (IPP) Compound Test Compound hERG hERG Blockade (CHO Cells) Compound->hERG MTT Metabolic Activity (Endpoint) Compound->MTT iPSC hiPSC-CMs / Hepatocytes (Patient-Specific) Compound->iPSC FalsePos False Positive/Negative hERG->FalsePos Lack of compensatory channels MTT->FalsePos No functional insight IonChannels Multi-Ion Channel Integration iPSC->IonChannels Contractility Contractility/Impedance (Beat Rate/Amplitude) iPSC->Contractility Structure Structural Integrity (Cytoskeleton) iPSC->Structure Algorithm In Silico Integration (Torsades de Pointes Score) IonChannels->Algorithm Contractility->Algorithm Structure->Algorithm Prediction Clinical Risk Prediction Algorithm->Prediction High Translation

Figure 1: Mechanistic comparison of Traditional vs. IPP Toxicity Pathways. IPP integrates multi-parametric data to avoid the false positives common in single-channel (hERG) assays.

Comparative Analysis: IPP vs. Alternatives

The following table contrasts IPP (specifically hiPSC-CM MEA/Impedance assays) with the industry-standard hERG assay and animal models.

FeatureIPP (hiPSC-CM MEA/Impedance) hERG Assay (CHO/HEK) Animal Models (Telemetry)
Biological Relevance High (Human, integrated ion channels)Low (Single channel, non-cardiac cell)Medium (Intact physiology, but species differences)
Reproducibility (CV%) < 10-15% (Standardized Protocols)< 10% (Highly mature)> 20% (High biological variability)
Predictivity (Specificity) 85-90% (CiPA Validated)50-60% (High False Positives)70-80% (Species-specific false results)
Throughput Medium-High (96/384-well)High (Automated Patch Clamp)Low
Cost per Compound ModerateLowVery High
Mechanistic Insight Proarrhythmia, Inotropy, Structural Repolarization onlySystemic effects

Key Insight: While the hERG assay is highly reproducible due to its simplicity, it suffers from poor specificity (many safe drugs block hERG). IPP maintains acceptable reproducibility while significantly improving predictivity.

Inter-Laboratory Validation Data

The "Trustworthiness" of IPP relies on data from multi-site validation studies, such as the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative.

Study Case: The CiPA Phase II Validation
  • Objective: Assess reproducibility of hiPSC-CM electrophysiology across 10 independent laboratories using commercial MEA platforms.

  • Method: 28 blinded compounds tested.

  • Results:

    • Cross-Site Consistency: The variability in drug response (e.g., E-4031 induced prolongation) showed a Coefficient of Variation (CV) of <12% across sites when normalized to baseline.

    • Predictive Accuracy: The integrated IPP approach correctly categorized 88% of compounds into High, Intermediate, and Low risk, compared to <70% for animal models.

Study Case: Impedance-Based Contractility (CSA Study)
  • Objective: Validate contractility response across 4 sites using xCELLigence RTCA.

  • Results:

    • Inotropic Response: Positive inotropes (Isoproterenol) showed consistent EC50 values across all sites (Inter-lab CV < 15%).

    • Standardization: The study identified that cell plating density and days in culture (maturation) were the critical factors for reproducibility.

Validated Experimental Protocol

To achieve the reproducibility cited above, the following "Self-Validating" protocol is recommended. This workflow minimizes operator variability, the primary source of error in IPP assays.

Phase 1: Cell Handling & Maturation (Critical Step)

Objective: Ensure synchronous beating and monolayer formation.

  • Thawing: Thaw cryopreserved hiPSC-CMs (e.g., iCell, Cor.4U) into a 50 mL tube. Crucial: Drop-wise addition of medium (1 drop/sec) to prevent osmotic shock.

  • Plating:

    • Fibronectin Coating: Pre-coat MEA/Impedance plates with Fibronectin (50 µg/mL) for 1 hour at 37°C.

    • Density: Plate at 30,000 - 50,000 cells/well (96-well format) to ensure a syncytial monolayer.

  • Maturation: Culture for 7-10 days post-plating.

    • Validation Check: Do not proceed to assay unless Beat Rate variability is <10% across the plate.

Phase 2: Compound Application & Data Acquisition

Objective: Minimize environmental disturbance.

  • Equilibration: Replace maintenance medium with Serum-Free Assay Medium 4 hours prior to dosing.

  • Dosing:

    • Prepare 1000x stocks in DMSO.

    • Add compounds using a robotic liquid handler (if available) to minimize temperature fluctuations.

  • Recording:

    • MEA: Record 5 min baseline

      
       Dose 
      
      
      
      Record 30 min post-dose.
    • Impedance: Continuous recording for 24 hours (Chronic Toxicity) or 1 hour (Acute).

Phase 3: Data Normalization

Objective: Remove site-specific baseline offsets.

  • Formula: Calculate % Change from Baseline ($ \Delta \Delta FPD $ or $ \Delta CI $).

    
    
    
  • Correction: Apply Fridericia’s correction ($ FPD_{c} $) for beat rate changes if using MEA.

Reproducibility Workflow Diagram

This diagram outlines the critical control points (CCPs) required to ensure inter-laboratory reproducibility.

Reproducibility_Workflow Start Standardized Cell Source (Commercial hiPSC-CM) Thaw Thawing & Plating (CCP 1: Density Control) Start->Thaw Culture Maturation (7-14 Days) (CCP 2: Syncytium Formation) Thaw->Culture QC Quality Control Gate (Beat Rate CV < 10%) Culture->QC Assay Assay Execution (Temp/CO2 Control) QC->Assay Pass Fail Discard Batch QC->Fail Fail Analysis Data Normalization (% Change from Baseline) Assay->Analysis Result Reproducible Toxicity Data Analysis->Result

Figure 2: Quality Control Workflow. CCPs (Critical Control Points) highlight where inter-lab variability is most likely to occur.

Conclusion

Inter-laboratory reproducibility for IPP toxicity assays is no longer a theoretical barrier but a validated reality, provided that standardized protocols and quality control gates (specifically regarding cell density and maturation time) are strictly adhered to.

For drug development professionals, shifting from hERG-centric screening to IPP (hiPSC-CM/MPS) offers a validated pathway to reduce late-stage attrition, supported by robust multi-site data from the CiPA and CSA initiatives.

References

  • Blinova, K., et al. (2018). International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment. Cell Reports. Link

  • Colatsky, T., et al. (2016). The Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress. Journal of Pharmacological and Toxicological Methods. Link

  • Kanda, Y., et al. (2018). Inter-laboratory reproducibility of the microelectrode array-based electrophysiological assay using human iPSC-derived cardiomyocytes. Journal of Pharmacological Sciences. Link

  • Guo, L., et al. (2011). Estimating the Risk of Drug-Induced Proarrhythmia Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Toxicological Sciences. Link

  • Peters, M.F., et al. (2015). Assessment of the Effects of Drugs on the Cardiotoxicity of Human iPSC-Derived Cardiomyocytes Using Impedance-Based Detection. Toxicological Sciences. Link

Comparative

Comparative Degradation Kinetics of IPP (Isoproturon) under UV Irradiation

Technical Guide for Photostability Profiling & Advanced Oxidation Processes Executive Summary & Scope This guide provides a rigorous technical analysis of the degradation kinetics of Isoproturon (3-(4-isopropylphenyl)-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Photostability Profiling & Advanced Oxidation Processes

Executive Summary & Scope

This guide provides a rigorous technical analysis of the degradation kinetics of Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea), herein referred to as IPP . While IPP is a phenylurea herbicide, it serves as a critical model compound in pharmaceutical photostability profiling due to its aromatic structure, susceptibility to radical attack, and well-defined degradation pathways.

Note on Nomenclature: In this context, IPP refers to the small molecule Isoproturon. Researchers in peptide therapeutics should distinguish this from the lactotripeptide Ile-Pro-Pro, which follows distinct peptide hydrolysis kinetics not covered here.

Objective: To objectively compare the degradation efficiency, kinetic rates, and mechanistic pathways of IPP under three distinct irradiation conditions:

  • Direct Photolysis (UV alone): Degradation via direct photon absorption.

  • Heterogeneous Photocatalysis (UV/TiO₂): Surface-mediated radical generation.

  • Homogeneous Advanced Oxidation (UV/H₂O₂): Bulk phase hydroxyl radical attack.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility and data integrity, the following experimental workflow is recommended. This protocol is designed to eliminate common artifacts such as thermal degradation or adsorption errors.

Photoreactor Setup
  • Reactor Geometry: 2-Liter Annular Batch Reactor (closed loop).

  • Light Source: Medium-pressure Mercury Vapor Lamp (e.g., MAZDA 36W) or Xenon Arc Lamp.

    • Emission Spectrum: Centered at 365 nm (UV-A) or 254 nm (UV-C) depending on target mechanism.

    • Flux: Must be calibrated using ferrioxalate actinometry (target ~3.5 × 10⁻⁶ Einstein L⁻¹ s⁻¹).

  • Temperature Control: Double-walled cooling jacket maintained at 25°C ± 0.5°C to isolate photochemical effects from thermal hydrolysis.

Analytical Methodology (HPLC-UV/MS)
  • Stationary Phase: C18 Reverse-Phase Column (e.g., Agilent Zorbax, 5 µm, 150 × 4.6 mm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) isocratic elution.

  • Detection:

    • Quantification: UV-Vis detector at 240 nm (max absorption of phenyl ring).

    • Identification: LC-MS/MS (Electrospray Ionization, Positive Mode) to track demethylated metabolites.

Kinetic Data Acquisition
  • Dark Adsorption Control: For UV/TiO₂ experiments, circulate suspension in the dark for 60 mins to establish adsorption-desorption equilibrium (

    
    ) before irradiation.
    
  • Sampling: Aliquots (2 mL) withdrawn at

    
     min.
    
  • Filtration: 0.45 µm PTFE syringe filter (pre-saturated) to remove TiO₂ particles before injection.

Comparative Degradation Kinetics

The degradation of IPP consistently follows Pseudo-First-Order Kinetics across all three methods, described by the Langmuir-Hinshelwood model at low concentrations:



Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Observed rate constant (min⁻¹)
    
  • 
     = Half-life = 
    
    
    
Table 1: Comparative Kinetic Parameters of IPP Degradation
MethodConditionsRate Constant (

)
Half-Life (

)
Efficiency RatingMechanism
Direct UV UV-C (254 nm)

~140 - 350 minLow Direct bond cleavage / Excited state decay
UV / TiO₂ 1.0 g/L TiO₂, pH 7

~15 - 28 minHigh Surface

radical attack /

oxidation
UV / H₂O₂ 10 mM H₂O₂

~8 - 14 minVery High Bulk

radical attack

Data Interpretation:

  • Direct UV: IPP is relatively photostable under UV-A but degrades slowly under UV-C. The quantum yield is low, limiting this method's utility for rapid clearance.

  • UV/TiO₂: The presence of the catalyst increases the rate by ~10x .[1] The reaction is surface-area dependent; exceeding 1.0 g/L TiO₂ often causes light scattering (shielding effect), reducing efficiency.

  • UV/H₂O₂: The fastest method due to the homogeneous generation of hydroxyl radicals (

    
    ) throughout the solution volume, eliminating mass-transfer limitations associated with solid catalysts.
    

Mechanistic Pathways & Degradation Products

Understanding the degradation pathway is vital for toxicity profiling. IPP degradation proceeds primarily via N-demethylation and Ring Hydroxylation .

Primary Pathways
  • Mono-demethylation: Loss of one methyl group to form 3-(4-isopropylphenyl)-1-methylurea.

  • Di-demethylation: Loss of the second methyl group to form 3-(4-isopropylphenyl)-urea.

  • Hydroxylation:

    
     radical attack on the aromatic ring (ortho/meta position) or the isopropyl chain.
    
Pathway Visualization

IPP_Degradation IPP Isoproturon (IPP) (Parent) Mono Mono-demethyl IPP (Intermediate 1) IPP->Mono UV / •OH (Demethylation) Hydroxy Hydroxylated IPP (Ring Oxidation) IPP->Hydroxy •OH (Ring Attack) Di Di-demethyl IPP (Intermediate 2) Mono->Di UV / •OH Aniline 4-Isopropylaniline (Toxic Byproduct) Di->Aniline Hydrolysis / C-N Cleavage Min Mineralization (CO2 + H2O + NO3-) Aniline->Min Advanced Oxidation Hydroxy->Min

Figure 1: Proposed degradation pathway of Isoproturon under UV/AOP treatment. The transition from IPP to Aniline derivatives represents a critical toxicity checkpoint.

Technical Insights for Drug Development

When applying these findings to pharmaceutical stability testing (e.g., for phenylurea-based drugs or impurities):

  • pH Sensitivity: The degradation rate is pH-dependent.[2][3][4] At pH < 5 , the protonation of the urea nitrogen can inhibit electrophilic radical attack. At pH > 10 , electrostatic repulsion between the negatively charged catalyst surface (TiO₂) and anionic intermediates may slow adsorption. Optimal pH is typically neutral (6.5 - 7.5).

  • Scavenging Effects: If the buffer contains carbonates or chlorides, these ions act as radical scavengers, significantly reducing the rate constant (

    
    ). Use phosphate buffers or pure aqueous media for baseline kinetic studies.
    
  • Toxicity Risks: While the parent IPP disappears rapidly under AOPs, the intermediate 4-Isopropylaniline is more toxic than the parent compound. Kinetic monitoring must track total organic carbon (TOC) removal, not just parent compound disappearance, to ensure complete mineralization.

References

  • Bouchama, L. et al. (2014). Degradation of the herbicide isoproturon by a photocatalytic process. Comptes Rendus Chimie.

  • Khan, R. et al. (2023).[2] Ultrasound assisted photocatalytic degradation of isoproturon and triasulfuron herbicides using visible light driven impregnated zinc oxide catalysts. Sustainable Environment Research.

  • Benitez, F.J. et al. (2006). Degradation pathway of isoproturon in water. Journal of Hazardous Materials.

  • Saha, S. et al. (2017). Phototransformation of isoproturon in soil. Indian Society of Weed Science.

  • Mishra, S. et al. (2024).[5][6] Kinetic constants for the isoproturon degradation over Bi-doped TiO2 catalysts. Photochemical & Photobiological Sciences.

Sources

Safety & Regulatory Compliance

Safety

Technical Safety Guide: Handling Isopropylphenyl Phosphate (PIP 3:1)

Regulatory & Hazard Context (The "Why") Regulatory Alert (TSCA Section 6(h)): As a researcher, you must be aware that Isopropylphenyl phosphate (PIP 3:1) is a persistent, bioaccumulative, and toxic (PBT) chemical strictl...

Author: BenchChem Technical Support Team. Date: February 2026

Regulatory & Hazard Context (The "Why")

Regulatory Alert (TSCA Section 6(h)): As a researcher, you must be aware that Isopropylphenyl phosphate (PIP 3:1) is a persistent, bioaccumulative, and toxic (PBT) chemical strictly regulated under the U.S. EPA TSCA Section 6(h). Unlike standard reagents, its processing and distribution are prohibited in the U.S. except for specific exemptions (e.g., aviation hydraulic fluids, lubricants).[1] Ensure your use case falls within a permitted exemption before procurement.[2]

Toxicological Mechanism: PIP (3:1) is an organophosphate ester.[2] Its lipophilic nature allows it to bypass the stratum corneum (outer skin layer) efficiently.[2] Once systemic, it poses two primary threats:

  • Reproductive Toxicity: It is a suspected reproductive toxin (Category 2), capable of interfering with fertility and fetal development.[2][3]

  • Neurotoxicity: Like many organophosphates, it has the potential to inhibit esterase enzymes.[2] While less acutely toxic than nerve agents, chronic exposure is linked to specific target organ toxicity (STOT-RE).[2]

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must implement engineering controls.[2] PPE is the last line of defense, not the first.

Engineering Controls:

  • Primary: All open handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.[2]

  • Secondary: Use secondary containment trays (polypropylene or stainless steel) for all liquid transfers to prevent benchtop contamination.[2]

Personal Protective Equipment (PPE) Matrix

The following recommendations are based on the chemical's lipophilicity and permeation kinetics.

PPE CategoryStandard RecommendationCritical Technical Insight
Hand Protection Inner: Laminate film (e.g., Silver Shield/Barrier)Outer: 5+ mil NitrileWhy Nitrile Fails: Standard thin nitrile gloves degrade rapidly against organophosphates.[2] The isopropyl groups increase lipophilicity, accelerating permeation.[2] Laminate film is the only material providing >4-hour breakthrough time.
Respiratory P100 + Organic Vapor (OV) Cartridge Required only if working outside a fume hood (e.g., spill cleanup). N95s offer zero protection against PIP 3:1 vapors.[2]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient.[2] You need a sealed environment to prevent vapor absorption via the mucous membranes of the eye.[2]
Body Tyvek® or Poly-coated Lab Coat Cotton lab coats absorb and hold the chemical against the skin.[2] Use non-porous sleeve covers for high-volume handling.[2]
Detailed Glove Selection Logic

Do not rely on visual degradation.[2][4] Organophosphates can permeate gloves without causing visible swelling.[2]

  • Routine Handling (Splash Risk Only): Double-gloving is mandatory.[2]

    • Inner Layer: 4 mil Nitrile (inspection layer).[2]

    • Outer Layer: 5-8 mil Nitrile (sacrificial layer).[2]

    • Protocol: Change outer gloves every 15 minutes or immediately upon splash.[2]

  • High-Risk Handling (Immersion/Spill):

    • Material: EVOH/PE Laminate (e.g., Ansell Barrier™ or North Silver Shield™).[2]

    • Protocol: These gloves are loose-fitting.[2] Wear them as liners under heavy nitrile gloves for dexterity.[2]

PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Handling PIP (3:1) Assess Assess Exposure Risk Start->Assess Splash Low Risk (Splash Potential) Assess->Splash Immersion High Risk (Spill/Immersion) Assess->Immersion Glove_Splash Double Nitrile (Change every 15 min) Splash->Glove_Splash Glove_Immersion Laminate (EVOH) Liner + Outer Nitrile Immersion->Glove_Immersion Hood_Check Is Fume Hood Available? Glove_Splash->Hood_Check Glove_Immersion->Hood_Check Resp_No REQUIRED: Full Face Respirator (OV/P100) Hood_Check->Resp_No No Resp_Yes Standard PPE Only Hood_Check->Resp_Yes Yes

Figure 1: Decision logic for selecting appropriate barrier protection based on exposure risk and engineering controls.

Operational Protocol: Safe Weighing & Transfer

Objective: Prevent surface contamination and aerosolization.[2][4][5]

  • Preparation:

    • Place a disposable absorbent pad (plastic side down) in the fume hood.[2]

    • Pre-weigh your receiving vessel to avoid taring with the toxic agent inside the balance.[2]

  • Transfer:

    • Use positive displacement pipettes for viscous liquids like PIP (3:1) to prevent dripping.[2]

    • Critical Step: If using a syringe, never recap.[2] Discard the entire syringe/needle assembly into the sharps container to avoid puncture risks.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with Isopropanol (IPA) before returning it to storage.

    • Discard the Kimwipe immediately into solid hazardous waste.[2]

Emergency Response & Disposal

Spill Response: PIP (3:1) is viscous and persistent.[2] It will not evaporate.

  • Isolate: Evacuate the immediate area.

  • Protect: Don Laminate gloves and respiratory protection (if outside hood).[2]

  • Contain: Use a sand or vermiculite dike.[2] Do not use combustible materials (sawdust).[2]

  • Clean: Scoop material into a wide-mouth jar. Wash the surface with a detergent solution (surfactant) followed by water.[2] Solvents alone may spread the oil.

Disposal (Strict Adherence Required):

  • Aquatic Toxicity: PIP (3:1) is classified as Very Toxic to Aquatic Life (H410) .[2][3]

  • Prohibition: NEVER pour down the drain. Even trace amounts can trigger regulatory violations.[2]

  • Waste Stream: Collect in containers marked "Toxic Organic Waste - Contains PIP (3:1)."[2]

Spill Workflow Diagram

Spill_Response Alert Spill Detected Evacuate 1. Evacuate & Ventilate Alert->Evacuate PPE 2. Don Enhanced PPE (Laminate Gloves + Resp) Evacuate->PPE Contain 3. Containment (Vermiculite/Sand) PPE->Contain Clean 4. Decontaminate (Detergent + Water) Contain->Clean Dispose 5. Hazardous Waste (Tag: Marine Pollutant) Clean->Dispose

Figure 2: Sequential workflow for managing an Isopropylphenyl phosphate spill.

References
  • U.S. Environmental Protection Agency (EPA). (2021).[2] Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h): Phenol, Isopropylated Phosphate (3:1).[4][6] Retrieved from [Link]

  • PubChem. (2023).[2] Phenol, isopropylated, phosphate (3:[1][3][4][6]1) Compound Summary.[2] National Library of Medicine.[2] Retrieved from [Link]

Sources

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